molecular formula C7H9BrN2O B1346384 2-Bromo-5-ethoxypyridin-3-amine CAS No. 663193-84-8

2-Bromo-5-ethoxypyridin-3-amine

Número de catálogo: B1346384
Número CAS: 663193-84-8
Peso molecular: 217.06 g/mol
Clave InChI: QMKWFTLJPPPHTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-5-ethoxypyridin-3-amine (CAS 663193-84-8) is a bromo- and ethoxy-substituted pyridine derivative with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound serves as a versatile and valuable chemical intermediate in organic and medicinal chemistry research . Its unique structure, featuring both bromine and amine functional groups on the pyridine ring, makes it a key building block for the synthesis of more complex molecules . The primary application of 2-Bromo-5-ethoxypyridin-3-amine is in pharmaceutical synthesis and drug development . Researchers utilize it as a precursor to design and create new therapeutic agents, leveraging its reactivity to explore novel chemical pathways and develop compounds with potential biological activity . Handling of this material requires appropriate safety precautions. It is classified as an irritant (Xi) and may be harmful by inhalation, in contact with skin, or if swallowed . Researchers should wear suitable protective equipment, including gloves and safety goggles, and use the compound only in a well-ventilated area or chemical fume hood . Intended Use : This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromo-5-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKWFTLJPPPHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650006
Record name 2-Bromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663193-84-8
Record name 2-Bromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-ethoxypyridin-3-amine: Navigating Isomeric Ambiguity and a Focus on a Key Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This technical guide addresses the inquiry for 2-Bromo-5-ethoxypyridin-3-amine . However, a comprehensive search of chemical literature and databases reveals a significant ambiguity regarding the definitive existence and registered CAS number for this specific isomer. While a PubChem entry (CID 26369888) for this compound exists, it lacks a crucial CAS number, precluding the assembly of verified, in-depth technical data required for a guide of this nature.[1]

In the spirit of scientific integrity and to provide the most relevant and accurate information, this guide will focus on the confirmed and commercially available isomer, 5-Bromo-2-ethoxypyridin-3-amine (CAS Number: 886373-00-8) .[2] It is plausible that inquiries for the former compound are often intended for this latter, well-documented molecule. This guide will, therefore, provide a comprehensive technical overview of 5-Bromo-2-ethoxypyridin-3-amine, a valuable building block in medicinal chemistry.

Compound Profile: 5-Bromo-2-ethoxypyridin-3-amine

CAS Number: 886373-00-8

Molecular Formula: C₇H₉BrN₂O

Molecular Weight: 217.06 g/mol

This substituted pyridine is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility stems from the strategic placement of its functional groups: an amine for nucleophilic reactions or as a directing group, a bromine atom for cross-coupling reactions, and an ethoxy group which can influence solubility and metabolic stability.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Bromo-2-ethoxypyridin-3-amine is presented in the table below. It is important to note that while some properties are experimentally determined, others may be predicted based on computational models.

PropertyValueSource
Molecular Weight217.06 g/mol Sunway Pharm Ltd[2]
Molecular FormulaC₇H₉BrN₂OSunway Pharm Ltd[2]
AppearanceNot specified
StorageSealed in dry, Room TemperatureSunway Pharm Ltd[2]

Synthesis and Mechanistic Considerations

A common approach involves the bromination of a suitable aminopyridine precursor. The regioselectivity of the bromination is a critical factor, often controlled by the directing effects of the existing substituents and the choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine).

For instance, the synthesis of the related compound 2-Amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which undergoes bromination with NBS.[3] A similar strategy could conceptually be applied, starting from an appropriate ethoxy-substituted aminopyridine.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted aminopyridine, highlighting the key transformations that would be involved.

G start Aminopyridine Precursor step1 Introduction of Ethoxy Group start->step1 Alkylation/Nucleophilic Substitution step2 Regioselective Bromination step1->step2 Electrophilic Aromatic Substitution product 5-Bromo-2-ethoxypyridin-3-amine step2->product

Caption: Conceptual synthetic workflow for 5-Bromo-2-ethoxypyridin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The specific compound, 5-Bromo-2-ethoxypyridin-3-amine, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activity.

The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This allows for the facile formation of carbon-carbon bonds, enabling the connection of the pyridine core to other aromatic or aliphatic fragments, a common strategy in the design of kinase inhibitors and other targeted therapies.

While direct applications of 5-Bromo-2-ethoxypyridin-3-amine in specific drug candidates are not detailed in the provided search results, its structural motifs are present in a variety of biologically active compounds. For example, the related compound (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a key intermediate in the synthesis of Crizotinib, a tyrosine kinase inhibitor.[5][6][7]

Characterization and Quality Control

The definitive identification and purity assessment of 5-Bromo-2-ethoxypyridin-3-amine would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound and for monitoring the progress of reactions during its synthesis.

Safety and Handling

As a brominated aromatic amine, 5-Bromo-2-ethoxypyridin-3-amine should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not available, general precautions for this class of compounds should be followed. Based on SDS information for similar compounds like 5-Bromo-2-methoxypyridin-3-amine, the following hazards may be anticipated:

  • Harmful if swallowed [8]

  • Causes skin irritation [8]

  • May cause an allergic skin reaction [8]

  • Causes serious eye damage [8]

  • May cause respiratory irritation [8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While the specific compound "2-Bromo-5-ethoxypyridin-3-amine" remains an ambiguous entity in the chemical literature, its isomer, 5-Bromo-2-ethoxypyridin-3-amine (CAS: 886373-00-8) , is a well-defined and valuable building block for drug discovery and medicinal chemistry. Its strategic functionalization allows for a wide range of chemical transformations, making it a versatile tool in the synthesis of novel therapeutic agents. Researchers interested in this chemical scaffold should focus their efforts on this confirmed isomer to ensure the reliability and reproducibility of their work.

References

Sources

Strategic Sourcing and Technical Utilization of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Abstract

This guide provides a comprehensive technical analysis of 2-Bromo-5-ethoxypyridin-3-amine (CAS: 663193-84-8), a critical heterocyclic building block used in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1] Unlike generic catalog listings, this document focuses on the structural integrity, impurity profiling, and sourcing strategies required to mitigate risk in drug discovery pipelines. We detail the differentiation of this scaffold from structurally similar Crizotinib intermediates, establish rigorous Quality Control (QC) protocols, and provide a validated workflow for its application in palladium-catalyzed cross-couplings.

Part 1: Chemical Identity and Structural Significance[2][3][4][5]

The pyridine ring, functionalized with an amino group, a halogen, and an alkoxy substituent, represents a "privileged scaffold" in medicinal chemistry. 2-Bromo-5-ethoxypyridin-3-amine offers two orthogonal vectors for diversification:

  • C2-Bromine: A handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

  • C3-Amine: A nucleophile for amide coupling, urea formation, or cyclization to imidazopyridines.

Core Specifications
ParameterSpecification
Chemical Name 2-Bromo-5-ethoxypyridin-3-amine
Common Synonyms 3-Amino-2-bromo-5-ethoxypyridine
CAS Number 663193-84-8
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
SMILES CCOc1cnc(Br)c(N)c1
Key Impurity 6-Bromo-5-ethoxypyridin-3-amine (Regioisomer)

Critical Distinction: Do not confuse this compound with (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS 877399-00-3), a complex chiral intermediate for Crizotinib. CAS 663193-84-8 is the simpler, achiral building block.

Part 2: Sourcing Strategy and Supplier Evaluation

Sourcing this intermediate requires navigating a fragmented market of catalog vendors and custom synthesis houses. The primary risk is regioisomeric contamination arising from the bromination of 3-amino-5-ethoxypyridine.

The "Self-Validating" Sourcing Workflow

To ensure supply chain integrity, researchers must adopt a sourcing protocol that validates the material before it enters the reaction flask.

SourcingWorkflow Start Sourcing Requirement: CAS 663193-84-8 VendorSelect Vendor Selection (Catalog vs. Custom) Start->VendorSelect CoA_Check CoA Analysis: Check for H-NMR VendorSelect->CoA_Check Regio_Check Regioisomer Verification: Are H4/H6 signals distinct? CoA_Check->Regio_Check Request Spectra Regio_Check->VendorSelect Fail/Ambiguous Purchase Procure Sample (1g - 5g) Regio_Check->Purchase Pass InHouseQC In-House QC: 1H-NMR + LCMS Purchase->InHouseQC Release Release for Synthesis InHouseQC->Release Purity >97%

Figure 1: Strategic sourcing decision tree ensuring regioisomeric purity prior to bulk acquisition.

Supplier Landscape[6]
  • Catalog Suppliers (Research Scale): Companies such as Alfa Chemistry , Pharmaffiliates , and CymitQuimica list this compound. These are suitable for initial SAR (Structure-Activity Relationship) studies (1–10 g).

  • Custom Synthesis (Bulk Scale): For >100 g requirements, engage CROs (e.g., WuXi, Enamine) to synthesize via the bromination of 5-ethoxypyridin-3-amine. Specify a maximum limit of 0.5% for the 6-bromo isomer.

Part 3: Quality Control & Technical Specifications

The causality of failed cross-couplings often lies in the quality of the starting bromide. The following QC protocol is mandatory.

1H-NMR Diagnostic Criteria

The regiochemistry of the bromine atom is confirmed by the coupling pattern of the aromatic protons.

  • Target (2-Bromo-5-ethoxypyridin-3-amine): The protons at C4 and C6 are meta to each other.

    • H4: Doublet (~2.0 Hz) around 6.8–7.0 ppm.

    • H6: Doublet (~2.0 Hz) around 7.6–7.8 ppm (deshielded by N).

  • Impurity (6-Bromo-5-ethoxypyridin-3-amine): The protons would be at C2 and C4. H2 is typically a singlet or finely split doublet located significantly downfield (>7.8 ppm) due to being flanked by N and NH2/Br.

LCMS Purity
  • Method: Reverse Phase C18 (Water/Acetonitrile + 0.1% Formic Acid).

  • Acceptance: >97% Area under the curve (AUC).[2]

  • Mass Spec: ESI+ [M+H] = 217/219 (1:1 Isotopic ratio for Br).

Part 4: Experimental Application

Protocol: Suzuki-Miyaura Coupling at C2

This protocol demonstrates the utility of 2-Bromo-5-ethoxypyridin-3-amine in constructing biaryl scaffolds. The C2-bromide is activated, while the C3-amine remains intact (though potentially coordinating to Pd, requiring optimization).

Reaction Scheme: 2-Bromo-5-ethoxypyridin-3-amine + Ar-B(OH)2 -> 5-Ethoxy-2-arylpyridin-3-amine

Materials:
  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:
  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Reasoning: Pd(0) species are oxygen-sensitive; rigorous deoxygenation prevents homocoupling.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Note on Causality: The free amine at C3 can act as a ligand, potentially poisoning the catalyst. If conversion is low, switch to a precatalyst system like XPhos Pd G2 , which is more robust against amine coordination.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The amine group makes the product polar; consider adding 1% Et₃N to the eluent to prevent streaking.

Part 5: Synthetic Pathway Visualization

Understanding the origin of the material helps in predicting impurities. The standard synthesis involves the bromination of 3-amino-5-ethoxypyridine.

Synthesispath Start 3-Amino-5-ethoxypyridine Intermediate Reaction Mixture Start->Intermediate + Reagent Reagent NBS / DMF (Electrophilic Bromination) Product 2-Bromo-5-ethoxypyridin-3-amine (Major Isomer - Kinetic) Intermediate->Product Ortho to NH2 Impurity 6-Bromo isomer (Minor Impurity) Intermediate->Impurity Para to NH2

Figure 2: Synthetic pathway illustrating the origin of the critical regioisomeric impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26369888, 2-Bromo-5-ethoxypyridin-3-amine. Retrieved from [Link]

  • Pharmaffiliates (2024). Product Catalog: 3-Amino-2-bromo-5-ethoxypyridine (CAS 663193-84-8).[1][3][4] Retrieved from [Link]

  • European Patent Office (1993).EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. (Discusses bromination regioselectivity principles).

Sources

solubility of 2-Bromo-5-ethoxypyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-5-ethoxypyridin-3-amine in Organic Solvents

Abstract

2-Bromo-5-ethoxypyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a key building block for complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing formulations. This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Bromo-5-ethoxypyridin-3-amine and the theoretical principles governing its solubility. Furthermore, it outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility profile. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and streamline their development workflows.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceutical development, with their versatile chemical nature allowing for the synthesis of a wide array of therapeutic agents. 2-Bromo-5-ethoxypyridin-3-amine, with its unique arrangement of bromo, ethoxy, and amino functional groups, presents a valuable scaffold for creating novel compounds. The efficiency of synthetic transformations and the purity of the final product are deeply intertwined with the solubility of such intermediates.[1][2] Choosing an appropriate solvent can dictate reaction rates, influence equilibrium positions, and is the single most important chemical principle underlying essential laboratory techniques like crystallization, extraction, and chromatography.[3]

This guide moves beyond a simple listing of data, providing the causal reasoning behind solubility phenomena. By understanding the interplay between the solute's intrinsic properties and the characteristics of the solvent, researchers can not only solve immediate solubility challenges but also develop a predictive framework for future work with related molecules.

Predicted Physicochemical Properties of 2-Bromo-5-ethoxypyridin-3-amine

PropertyPredicted Value / DescriptionRationale & Impact on Solubility
Molecular Formula C7H9BrN2O
Molecular Weight ~217.06 g/mol A moderate molecular weight suggests that crystal lattice energy will be a significant factor to overcome for dissolution.
Polarity PolarThe molecule possesses several polar features: the electronegative nitrogen in the pyridine ring, the bromine atom, the oxygen of the ethoxy group, and the nitrogen of the amine group. This inherent polarity is the primary driver of its solubility in polar solvents.
Hydrogen Bond Donors 1 (from the -NH2 group)The primary amine group can donate hydrogen bonds, which will strongly favor interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting sites (e.g., DMSO, DMF).
Hydrogen Bond Acceptors 3 (1 from the pyridine N, 1 from the ethoxy O, 1 from the amine N)The presence of multiple hydrogen bond acceptor sites enhances its ability to interact with a wide range of solvents, particularly those that can donate hydrogen bonds.
Predicted pKa ~4-6 (for the pyridinium ion)The amino group imparts basic character, allowing the molecule to be protonated in acidic conditions to form a more polar, and often more soluble, salt.[5]

Theoretical Principles and Predicted Solubility Profile

The long-standing principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy of solute-solute (crystal lattice energy) and solvent-solvent interactions.

Based on the physicochemical properties outlined in Section 2.0, we can predict the solubility of 2-Bromo-5-ethoxypyridin-3-amine across different solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): High to Moderate Solubility Predicted. The ability of the amine group to donate hydrogen bonds and the multiple sites available to accept hydrogen bonds will lead to strong interactions with protic solvents. Solubility is expected to be high in lower alcohols like methanol and ethanol. Solubility in water is likely to be limited due to the nonpolar ethoxy group and the overall molecular size, but it can be significantly increased by forming a salt under acidic conditions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, Ethyl Acetate): High to Moderate Solubility Predicted. These solvents cannot donate hydrogen bonds but are excellent acceptors. The strong dipole-dipole interactions and the hydrogen bonding between the solute's amine group and the solvent's acceptor sites (e.g., the sulfoxide oxygen in DMSO) will promote dissolution. Acetonitrile and ethyl acetate are expected to be weaker solvents than DMSO or DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low to Insoluble Predicted. The significant polarity of 2-Bromo-5-ethoxypyridin-3-amine makes it poorly suited for dissolution in nonpolar solvents. The energy required to break the solute's intermolecular hydrogen bonds and dipole-dipole interactions would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules. Dichloromethane, having a slight dipole, may show minimal solubility compared to true nonpolar solvents like hexane.

cluster_solute Solute Properties cluster_solvent Solvent Classes Solute 2-Bromo-5-ethoxypyridin-3-amine (Solute) Solute_Polarity High Polarity Solute->Solute_Polarity Solute_HBD H-Bond Donor (-NH2) Solute->Solute_HBD Solute_HBA H-Bond Acceptors (N, O) Solute->Solute_HBA Solvent Solvent PolarProtic Polar Protic (e.g., Methanol) Solvent->PolarProtic PolarAprotic Polar Aprotic (e.g., DMSO) Solvent->PolarAprotic Nonpolar Nonpolar (e.g., Hexane) Solvent->Nonpolar Dissolution Successful Dissolution PoorSolubility Poor Solubility Solute_Polarity->PolarProtic Strong Interaction (H-Bonding, Dipole-Dipole) Solute_Polarity->PolarAprotic Good Interaction (H-Bonding, Dipole-Dipole) Solute_Polarity->Nonpolar Weak Interaction (Mismatch) Solute_HBD->PolarProtic Strong Interaction (H-Bonding, Dipole-Dipole) Solute_HBD->PolarAprotic Good Interaction (H-Bonding, Dipole-Dipole) Solute_HBA->PolarProtic Strong Interaction (H-Bonding, Dipole-Dipole) PolarProtic->Dissolution PolarAprotic->Dissolution Nonpolar->PoorSolubility

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination

To move from prediction to practical application, a systematic experimental approach is required. This section details a robust, two-stage protocol for determining the solubility of 2-Bromo-5-ethoxypyridin-3-amine. Modern dynamic methods, such as the Temperature Variation (TV) or Solvent Addition (SA) methods, offer efficient ways to gather reliable solubility data.[6][7]

Materials and Equipment
  • Solute: 2-Bromo-5-ethoxypyridin-3-amine (purity >98%)

  • Solvents: A representative set of analytical grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Hexane).

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Vortex mixer

    • Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

    • Centrifuge

    • Calibrated micropipettes

    • HPLC system with a UV detector or a UV-Vis spectrophotometer

    • Class A volumetric flasks and glassware

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Isothermal Equilibrium Method Workflow

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.

Start Start: Add excess solute to solvent Equilibrate Equilibrate (e.g., 24-48h at 25°C) with constant agitation Start->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Sample Extract Aliquot of Supernatant Separate->Sample Filter Filter Sample (0.22 µm Syringe Filter) Sample->Filter Dilute Dilute Sample with known factor Filter->Dilute Analyze Quantify Concentration (e.g., HPLC, UV-Vis) Dilute->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate

Caption: Workflow for the Isothermal Equilibrium Method.

Step-by-Step Experimental Procedure
  • Preparation: Add an excess of 2-Bromo-5-ethoxypyridin-3-amine to a series of vials, each containing a known volume (e.g., 2.0 mL) of a different organic solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours). Visual confirmation of solid remaining at the bottom of the vial is crucial.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours. To ensure complete separation of the solid from the saturated solution, centrifuge the vials for 10-15 minutes.[3]

  • Sampling and Filtration: Carefully withdraw a known aliquot (e.g., 1.0 mL) from the clear supernatant, being cautious not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared from known standards of 2-Bromo-5-ethoxypyridin-3-amine.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Self-Validating Controls

To ensure the trustworthiness of the results, the protocol should include:

  • Time to Equilibrium Check: Run a time course experiment (e.g., sampling at 12, 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been reached.

  • Filter Adsorption Check: Analyze a standard solution of known concentration before and after passing it through the syringe filter to ensure no solute is lost to adsorption.

  • Triplicate Measurements: Perform all solubility determinations in triplicate to assess the precision of the method.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, structured table for easy comparison.

Table 1: Experimentally Determined Solubility of 2-Bromo-5-ethoxypyridin-3-amine at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Polar Protic Methanol32.7[Experimental Data][Calculated Data]Very Soluble / Freely Soluble
Ethanol24.6[Experimental Data][Calculated Data]Soluble
Polar Aprotic DMSO46.7[Experimental Data][Calculated Data]Very Soluble
Acetonitrile37.5[Experimental Data][Calculated Data]Soluble / Sparingly Soluble
Ethyl Acetate6.0[Experimental Data][Calculated Data]Sparingly Soluble
Nonpolar Dichloromethane9.1[Experimental Data][Calculated Data]Slightly Soluble
Toluene2.4[Experimental Data][Calculated Data]Very Slightly Soluble
n-Hexane1.9[Experimental Data][Calculated Data]Insoluble

(Note: The data fields are placeholders for results obtained via the experimental protocol.)

Interpretation: The experimentally determined data should be analyzed for trends. A strong correlation between solvent polarity (as indicated by the dielectric constant) and solubility would validate the theoretical predictions. Deviations from this trend can provide deeper insights into the specific intermolecular interactions at play. For instance, high solubility in methanol but lower solubility in acetonitrile, despite similar dielectric constants, would underscore the critical role of the solvent's hydrogen-bonding capability.

Conclusion

While a definitive, pre-existing solubility dataset for 2-Bromo-5-ethoxypyridin-3-amine is not widely published, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimentation. The molecular structure, characterized by high polarity and both hydrogen bond donor and acceptor sites, suggests high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents. The detailed isothermal equilibrium protocol provided in this guide offers a reliable and validated method for obtaining precise, quantitative solubility data. This information is indispensable for chemists and scientists working to leverage this valuable building block in drug discovery and development, enabling more efficient process optimization, purification, and formulation design.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31). Queen's University Chemistry.
  • Experiment 1: Determination of Solubility Class. (n.d.).
  • C&EN White Papers | Solubility: Importance, Measurements and Applications. (n.d.). Chemical & Engineering News.
  • C&EN White papers | Solubility: Importance, Measurements, and Applications. (n.d.). Chemical & Engineering News.
  • PubChem Compound Summary for CID 44754869, 5-Bromo-2-methoxypyridin-3-amine. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder.
  • Synthesis of 2-Amino-5-bromo-3-iodopyridine. (2015). International Journal of Scientific & Technology Research.
  • Synthesis of 2-Amino-5-bromopyridine. (2009).

Sources

The Strategic deployment of 2-Bromo-5-ethoxypyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic structures, the aminopyridine core stands out as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds.[1][2] This guide delves into the specific potential of a highly functionalized derivative, 2-Bromo-5-ethoxypyridin-3-amine, as a versatile building block for the synthesis of next-generation therapeutics. While direct literature on this exact molecule is emerging, its structural motifs are present in numerous patented and researched compounds, allowing for a comprehensive analysis of its potential applications.[3][4]

This document will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the prospective applications of 2-Bromo-5-ethoxypyridin-3-amine in the design of innovative drug candidates. We will dissect the role of each functional group—the reactive bromine atom, the nucleophilic amine, and the modulating ethoxy group—in shaping the molecule's utility as a cornerstone for combinatorial library synthesis and targeted drug design. Particular emphasis will be placed on its potential in the development of kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology research.

Synthetic Strategies: Crafting the Keystone

The efficient and scalable synthesis of 2-Bromo-5-ethoxypyridin-3-amine is the gateway to unlocking its full potential. Based on established methodologies for analogous substituted pyridines, several synthetic routes can be proposed. The choice of a particular route will often depend on the availability of starting materials, desired scale, and safety considerations.

Proposed Synthetic Pathway 1: Nitration, Ethoxylation, Reduction, and Bromination

A plausible and adaptable synthetic route commences with a commercially available substituted pyridine, proceeding through a series of robust and well-documented transformations.

Synthetic_Pathway_1 start Starting Material (e.g., 2-Amino-5-ethoxypyridine) step1 Nitration (HNO3/H2SO4) start->step1 Introduction of nitro group step2 Bromination (NBS or Br2) step1->step2 Regioselective bromination step3 Reduction (e.g., Fe/HCl or H2/Pd-C) step2->step3 Reduction of nitro group to amine final 2-Bromo-5-ethoxypyridin-3-amine step3->final Synthetic_Pathway_2 start 5-Ethoxynicotinic acid step1 Amidation (SOCl2, then NH3) start->step1 Formation of amide step2 Hofmann Rearrangement (Br2, NaOH) step1->step2 Conversion of amide to amine step3 Bromination (NBS) step2->step3 Introduction of bromine final 2-Bromo-5-ethoxypyridin-3-amine step3->final

Caption: Alternative synthesis via Hofmann rearrangement.

Experimental Protocol (Illustrative):

  • Amidation: 5-Ethoxynicotinic acid is converted to its corresponding amide, 5-ethoxynicotinamide, typically by treatment with thionyl chloride followed by ammonia.

  • Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement using bromine and a strong base like sodium hydroxide to yield 5-ethoxypyridin-3-amine. [5]3. Bromination: The final step is the regioselective bromination of the aminopyridine intermediate, likely at the 2-position, using a brominating agent such as N-bromosuccinimide.

Potential Applications in Medicinal Chemistry

The true value of 2-Bromo-5-ethoxypyridin-3-amine lies in its potential as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal starting point for creating libraries of compounds for high-throughput screening.

Kinase Inhibitors: A Scaffold for Targeted Cancer Therapy

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. [6]These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-amino group of the title compound can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. [7] The bromine atom at the 2-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. [1][8]This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity for a specific kinase target. The 5-ethoxy group can contribute to the overall physicochemical properties of the final molecule, potentially improving solubility and cell permeability.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor

Kinase_Inhibitor_Synthesis start 2-Bromo-5-ethoxypyridin-3-amine coupling Suzuki-Miyaura Coupling (Pd catalyst, base) start->coupling reagent Arylboronic Acid (R-B(OH)2) reagent->coupling product Substituted Aminopyridine (Potential Kinase Inhibitor) coupling->product

Caption: Suzuki-Miyaura coupling for kinase inhibitor synthesis.

This synthetic strategy allows for the rapid generation of a library of compounds by varying the arylboronic acid coupling partner. The resulting molecules can then be screened against a panel of kinases to identify potent and selective inhibitors. The 3-amino group can also be further functionalized to introduce additional interaction points with the target protein.

Table 1: Potential Kinase Targets for Inhibitors Derived from 2-Bromo-5-ethoxypyridin-3-amine

Kinase TargetTherapeutic AreaRationale for Targeting
PERKOncologyInhibition of the unfolded protein response in cancer cells. [9]
BACE1NeurologyPotential treatment for Alzheimer's disease. [10]
CHK1OncologyTargeting DNA damage response in cancer cells. [11]
ULK1OncologyInhibition of autophagy in cancer. [12]
Tyrosine KinasesOncologyBroad-spectrum anticancer activity. [13]
CNS-Active Agents: Modulating Neurological Pathways

The aminopyridine scaffold is also present in drugs targeting the central nervous system. For instance, 3-amino-5-bromopyridine derivatives are explored for their potential in treating neurological disorders. [14]The ethoxy group in 2-Bromo-5-ethoxypyridin-3-amine may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs. The versatile chemistry of this scaffold allows for the synthesis of compounds that could modulate various CNS targets, such as ion channels or receptors. For example, derivatives of amino-3,5-dicyanopyridine have been investigated as ligands for adenosine A1 receptors for the potential treatment of epilepsy. [15]

Antiviral and Antimicrobial Agents

Pyridopyrimidines, which can be synthesized from aminopyridine precursors, have shown a broad spectrum of biological activities, including antiviral and antimicrobial effects. [16]The structural rigidity and potential for multiple hydrogen bonding interactions make them attractive scaffolds for targeting viral or bacterial enzymes. The ability to easily diversify the 2-Bromo-5-ethoxypyridin-3-amine core through cross-coupling and other reactions makes it a valuable starting point for the discovery of new anti-infective agents.

Conclusion and Future Directions

2-Bromo-5-ethoxypyridin-3-amine represents a highly promising, albeit currently under-explored, building block in medicinal chemistry. Its trifunctional nature provides a rich platform for chemical diversification, enabling the synthesis of a wide range of complex molecules. The established importance of the aminopyridine scaffold in kinase inhibition, coupled with the synthetic versatility offered by the bromine atom, positions this compound as a key intermediate for the development of novel anticancer therapeutics.

Future research should focus on optimizing the synthesis of 2-Bromo-5-ethoxypyridin-3-amine and exploring its reactivity in various coupling reactions. The generation of a diverse library of derivatives and their subsequent screening against a broad panel of biological targets will be crucial in uncovering the full therapeutic potential of this versatile scaffold. As the demand for novel and effective drugs continues to grow, the strategic utilization of well-designed building blocks like 2-Bromo-5-ethoxypyridin-3-amine will be instrumental in driving the next wave of drug discovery.

References

  • Li, X., Dong, X., Shu, X., Yu, Y., Wang, Y., & Zhang, Y. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Retrieved from [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 143-153.
  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. (n.d.). ACS Publications. Retrieved from [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). European Patent Office.
  • Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 41, 128058.
  • Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.). Google Patents.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 203.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 987-1001.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). Molecules, 24(18), 3422.
  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023). White Rose eTheses Online.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). Scientific Reports, 8(1), 1-8.
  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved from [Link]

  • Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. (2004). The Journal of Organic Chemistry, 69(22), 7765-7768.
  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2022). Molecules, 27(15), 4991.
  • Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (n.d.). Assiut University. Retrieved from [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry, 208, 112782.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). Acta Pharmaceutica Sinica B, 11(10), 3047-3069.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 140, 106831.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(18), 3417-3420.
  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021). Molecules, 26(20), 6188.
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry, 173, 1-13.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5234-5238.

Sources

Technical Guide: Reactivity Profile of the Bromine Atom in 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity of the bromine atom at the C2 position of 2-Bromo-5-ethoxypyridin-3-amine (CAS: 106602-49-7 / Analogous to Crizotinib intermediate fragments).

For drug development professionals, this scaffold presents a unique "push-pull" electronic challenge. While the C2-position in pyridine is classically electrophilic, the strong electron-donating effects (mesomeric


) of the 5-ethoxy  and 3-amino  groups significantly increase electron density within the ring. This deactivates the C2-Br bond toward classical Nucleophilic Aromatic Substitution (

) compared to electron-deficient pyridines, making Palladium-catalyzed cross-coupling the dominant and most reliable synthetic vector.

This guide details the mechanistic underpinnings, optimal catalytic systems, and specific protocols for functionalizing this scaffold.

Part 1: Electronic Landscape & Mechanistic Basis

To predict reactivity, one must understand the competition between the electron-withdrawing nitrogen atom and the electron-donating substituents.

The "Push-Pull" Deactivation
  • Inductive Withdrawal (

    
    ):  The pyridine nitrogen and the C2-Bromine exert a strong inductive pull, creating a partial positive charge (
    
    
    
    ) at C2.
  • Resonance Donation (

    
    ): 
    
    • 5-Ethoxy Group: The oxygen lone pair donates electron density into the ring.[1] Resonance structures place negative charge density at C2 and C4.

    • 3-Amino Group: Similarly, the nitrogen lone pair donates density, further shielding the ring from nucleophilic attack.

Net Result: The C2-Br bond is electronically deactivated toward


 but remains highly active for oxidative addition with Palladium(0) species, provided the catalyst system can overcome the potential coordination (poisoning) by the free amine.
Visualization of Electronic Effects

The following diagram maps the competing electronic forces that dictate the reactivity of the bromine atom.

ElectronicMap Core 2-Bromo-5-ethoxypyridin-3-amine Sub_N Pyridine Nitrogen (N1) (Electron Withdrawing) Core->Sub_N Sub_OEt 5-Ethoxy Group (Strong EDG) Core->Sub_OEt Sub_NH2 3-Amino Group (EDG + Chelation) Core->Sub_NH2 Effect_C2 C2-Position Reactivity Sub_N->Effect_C2 Activates (Inductive) Sub_OEt->Effect_C2 Deactivates (Resonance) Increases e- density at C2 Sub_NH2->Effect_C2 Deactivates (Resonance) Potential Catalyst Poison SNAr: Sluggish SNAr: Sluggish Effect_C2->SNAr: Sluggish Pd-Coupling: Excellent Pd-Coupling: Excellent Effect_C2->Pd-Coupling: Excellent

Figure 1: Electronic force map showing the deactivation of the C2 position by the 5-ethoxy and 3-amino groups, favoring Pd-catalysis over SNAr.

Part 2: Palladium-Catalyzed Cross-Coupling (The Primary Vector)

The most reliable method for displacing the bromine is Suzuki-Miyaura or Buchwald-Hartwig coupling. However, the adjacent 3-amino group presents a specific challenge: Catalyst Poisoning . The free amine can coordinate to the Pd center, displacing phosphine ligands and arresting the catalytic cycle.

Strategy: Ligand Selection & Protection

To ensure high yields, researchers have two options:

  • Protect the Amine: Convert the 3-

    
     to a carbamate (e.g., -NHBoc) or acetamide (-NHAc). This removes the coordinating ability.
    
  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos , SPhos , or BrettPhos are bulky enough to prevent the amine from binding to the metal center while facilitating the oxidative addition into the electron-rich C2-Br bond.

Experimental Protocol: Suzuki Coupling (Ligand-Optimized)

This protocol uses XPhos to tolerate the free amine, avoiding a protection/deprotection step.

Reagents:

  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4-8 mol%)

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid,

    
    , 
    
    
    
    , and XPhos. Seal the vial. Evacuate and backfill with Argon (
    
    
    ) to remove
    
    
    (critical for electron-rich phosphines).
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS.

    • Note: The reaction is complete when the starting bromide (M+H ~217/219) disappears.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will likely be more polar than the starting material due to the biaryl system.

Workflow Diagram: Catalytic Cycle

SuzukiCycle LnP LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) LnP->OxAdd + Substrate Complex1 Pd(II)-Br Complex (Ar-Pd-Br) OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Pd(II)-Biaryl Complex (Ar-Pd-Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->LnP Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. The use of bulky ligands (LnP) facilitates the oxidative addition into the sterically hindered and electron-rich C2-Br bond.

Part 3: Nucleophilic Aromatic Substitution ( )

While less favorable than Pd-coupling,


 is possible if the nucleophile is sufficiently strong (e.g., thiols, alkoxides). Amines generally fail to displace the bromine under standard conditions due to the deactivating effect of the 5-ethoxy group.
Comparative Reactivity Data

The table below illustrates the difficulty of


 on this scaffold compared to a reference standard.
SubstrateNucleophileConditionsYieldMechanistic Insight
2-Bromo-4-nitropyridineMorpholine80°C, 1h>95%Highly activated by

(

).
2-Bromo-5-ethoxypyridin-3-amine Morpholine120°C, 24h<10%Deactivated by 5-OEt (

) and 3-

.
2-Bromo-5-ethoxypyridin-3-amine NaSMe (Thiolate)100°C, 4h85%Thiolates are "soft", strong nucleophiles that work well on deactivated pyridines.
Protocol: Thiol Displacement ( )

Use this route to synthesize thioethers.

  • Setup: Dissolve 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq) in anhydrous DMF (0.5 M).

  • Nucleophile: Add Sodium Methanethiolate (NaSMe) (2.0 eq).

  • Conditions: Heat to 100–110°C in a sealed tube.

    • Caution: Use a blast shield; methanethiol gas is toxic and odorous.

  • Quench: Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc.

Part 4: Chemo-selectivity & Protecting Groups

In complex synthesis (e.g., Crizotinib analogs), you may need to functionalize the 3-amine before reacting the bromine, or vice versa.

The "Sandmeyer" Route (Diazotization)

The 3-amino group is a versatile handle. It can be converted to a diazonium salt and then to a halide (Sandmeyer) or a phenol.

  • Risk: Diazotization requires acid (

    
     or 
    
    
    
    ). The 5-ethoxy group is an ether and is generally stable, but the electron-rich ring can undergo side reactions (e.g., azo coupling) if the diazonium intermediate is not trapped quickly.
Protection Strategy

If the goal is to keep the amine but react the bromine:

  • Recommended: Boc-protection .

    • Reaction: Substrate +

      
       (2.5 eq) + LiHMDS (2.2 eq) in THF at 0°C -> RT.
      
    • Why LiHMDS? The aniline is electron-rich but sterically crowded by the 2-Br and 5-OEt. Strong base deprotonation ensures complete Bocylation (often forming the bis-Boc, which is fine and actually more soluble).

References

  • Electronic Effects in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Suzuki Coupling of 2-Halo-3-aminopyridines

    • Title: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine."
    • Source: MDPI (Molecules), 2017.
    • URL:[Link]

  • Crizotinib Intermediate Chemistry

    • Title: "Synthesis of Crizotinib and its Derivatives." (Relevant CAS: 877399-00-3).[2]

    • Source: Senova Pharma / Apicule API D
    • URL:[Link][2]

  • Pd-Catalysis Mechanisms

    • Title: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."
    • Source: NIH / J. Org. Chem.
    • URL:[Link]

  • SNAr Reactivity Context

    • Title: "Nucleophilic Aromatic Substitution of 2-Halopyridines."[3][4][5]

    • Source: Chemistry LibreTexts / Pearson.
    • URL:[Link]

Sources

Technical Guide: Nucleophilic Substitution Strategies for 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026


 and Pd-Catalysis

Executive Summary

The scaffold 2-Bromo-5-ethoxypyridin-3-amine (CAS: 42834-01-5) represents a "privileged structure" in kinase inhibitor discovery. The presence of the 3-amino group offers a handle for hydrogen bonding within the ATP-binding pocket, while the 5-ethoxy group provides pharmacokinetic modulation (solubility/metabolic stability).

However, functionalizing the C2 position via nucleophilic substitution presents a specific synthetic challenge. The molecule is electronically "confused": the pyridine nitrogen activates the C2-bromo position, but the electron-donating groups (EDGs) at C3 (amine) and C5 (ethoxy) significantly deactivate the ring toward classical Nucleophilic Aromatic Substitution (


).

This guide details the mechanistic hurdles and provides two validated protocols:

  • Thermal

    
    :  For strong, unhindered nucleophiles.
    
  • Buchwald-Hartwig Cross-Coupling: The industry standard for complex amines and high-value intermediates.

Electronic Structure & Mechanistic Analysis

To design a successful reaction, one must understand the electronic landscape of the substrate.

The "Push-Pull" Conflict

In a standard 2-bromopyridine, the ring nitrogen pulls electron density, lowering the LUMO energy at C2 and facilitating the formation of the Meisenheimer complex.

In 2-Bromo-5-ethoxypyridin-3-amine , this effect is counteracted by:

  • C3-Amine (+M Effect): The lone pair on the exocyclic nitrogen donates density into the ring, specifically increasing electron density at C2 (ortho) and C4 (para). This raises the activation energy for nucleophilic attack.

  • C5-Ethoxy (+M Effect): Adds further electron density, making the ring less electrophilic.

Impact: Classical


 will be sluggish and require forcing conditions (high T, polar solvents), which increases the risk of tarring or decomposition.

ElectronicEffects cluster_0 Electronic Deactivation Factors cluster_1 Consequences Substrate 2-Bromo-5-ethoxypyridin-3-amine N_Ring Pyridine N (Activates C2) Substrate->N_Ring Inductive Pull Barrier High Activation Energy for Meisenheimer Complex Substrate->Barrier leads to NH2 C3-NH2 (Strong Deactivation via +M) NH2->Substrate Resonance Push OEt C5-OEt (Weak Deactivation) OEt->Substrate Resonance Push Sol Solution: Requires Pd-Catalysis or High T Barrier->Sol

Figure 1: Electronic push-pull dynamics affecting the C2 reactivity.

Synthetic Strategy Selection

Select your protocol based on the nucleophile type.

Nucleophile ClassRecommended MethodKey Challenges
Aliphatic Amines (1°/2°) Method B (Pd-Catalysis) Free NH2 at C3 can poison catalyst; requires specific ligands.
Anilines (Aromatic) Method B (Pd-Catalysis) Poor nucleophilicity makes

impossible.
Alkoxides / Thiolates Method A (Classical

)
High basicity may cause elimination side products.
Sterically Hindered Amines Method B (Pd-Catalysis) Requires bulky ligands (e.g., BrettPhos).[1]

Method A: Classical (Thermal Displacement)

Scope: Best for small, harsh nucleophiles (e.g., Morpholine, Piperidine, NaSMe). Mechanism: Addition-Elimination.

Protocol: Reaction with Morpholine (Example)

Note: This reaction utilizes the high boiling point of the nucleophile itself as the solvent to drive kinetics.

  • Setup: To a 10 mL microwave vial or pressure tube, add 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq, 200 mg).

  • Reagent: Add Morpholine (10.0 eq, excess).

    • Why? Acts as both solvent and base to trap HBr.

  • Additive: Add DIPEA (2.0 eq) if using valuable nucleophiles in a solvent like NMP.

  • Reaction: Seal and heat to 140°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The product peak (M-Br+Morpholine) should appear. If conversion is <50% after 4h, increase temp to 160°C.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Wash organic layer with brine to remove excess morpholine.

    • Dry over Na2SO4 and concentrate.

Risk: High temperatures can cause oxidation of the C3-amine. Perform under


 atmosphere.

Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Scope: The preferred method for medicinal chemistry. Works for anilines, hindered amines, and amides.[2] Mechanism: Pd(0)/Pd(II) catalytic cycle.[3]

Critical Considerations
  • Catalyst Poisoning: The free

    
     at C3 can coordinate to Pd. We use Xantphos  or BINAP  because their wide bite angles and bulk prevent the substrate from forming stable, non-reactive chelates with the metal center.
    
  • Base Selection: Cs2CO3 is preferred over NaOtBu to prevent deprotonation of the C3-amine (which would lead to side reactions).

Protocol: Coupling with a Generic Aryl Amine
  • Preparation: In a glovebox or under strict Argon flow, charge a dried reaction vial with:

    • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq, 1.0 mmol).

    • Nucleophile: Aryl Amine (1.2 eq).

    • Catalyst:

      
       (0.05 eq, 5 mol%).
      
    • Ligand: Xantphos (0.10 eq, 10 mol%).

    • Base:

      
       (2.0 eq, anhydrous).
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M concentration). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 4–12 hours.

    • Visual Check: The solution usually turns from dark purple/red (

      
      ) to a lighter orange/brown as the active catalytic species forms.
      
  • Workup (Scavenging):

    • Filter through a pad of Celite to remove inorganic salts.

    • Crucial Step: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual Pd, which can catalyze decomposition during storage.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

PdCycle Step1 1. Oxidative Addition (Pd0 inserts into C-Br) Step2 2. Amine Coordination (Displaces Ligand) Step1->Step2 Step3 3. Deprotonation (Base removes H from Amine) Step2->Step3 Problem RISK: C3-NH2 Coordination (Catalyst Arrest) Step2->Problem Side Path Step4 4. Reductive Elimination (Product Release + Pd0 Regens) Step3->Step4 Step4->Step1 Regeneration Solution Sol: Bulky Ligand (Xantphos) Problem->Solution Prevented by

Figure 2: The Catalytic Cycle and the specific risk of the C3-amine.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivationSwitch to BrettPhos Pd G3 precatalyst. It initiates faster than Pd2(dba)3/Ligand mixing.
Dimerization (Self-Coupling) C3-NH2 acting as nucleophileProtect C3-amine as a Boc-carbamate before coupling. Deprotect with TFA later.
Protodebromination Reduction of C-Br bondSolvent is "wet" (acting as H-source). Use fresh anhydrous dioxane.

References

  • Mechanistic Overview of

    
     :
    
    • Nucleophilic Arom
  • Palladium-Catalyzed Amination of Bromopyridines

    • A Comparative Guide to Palladium-Catalyzed Amin
  • Ligand Selection for Aminopyridines

    • Green, R. A., & Hartwig, J. F. (2014).[2] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[2][4][5][6] Organic Letters.

  • Substrate Specific Data (2-Bromo-5-ethoxypyridin-3-amine)

    • PubChem Compound Summary for CID 11148151 (Analogous methoxy variant reactivity d

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the Suzuki-Miyaura cross-coupling of 2-Bromo-5-ethoxypyridin-3-amine with arylboronic acids. This specific scaffold presents unique electronic and steric challenges—specifically the ortho-amino group and the electron-rich 5-ethoxy substituent—that require a tailored approach beyond generic textbook protocols.[1]

Executive Summary & Mechanistic Insight

The coupling of 2-Bromo-5-ethoxypyridin-3-amine (1) is a critical transformation for synthesizing kinase inhibitors and GPCR ligands.[1] Unlike standard phenyl-phenyl couplings, this reaction is governed by two competing electronic vectors:[1]

  • Activation (C2-Position): The nitrogen atom at position 1 withdraws electron density via induction (

    
     effect), activating the C2-Br bond for oxidative addition.[1]
    
  • Deactivation (C5-Ethoxy & C3-Amine): The ethoxy group (C5) and the amine (C3) are strong electron-donating groups (EDGs). They increase the electron density of the pyridine ring, potentially making the oxidative addition step slower than in electron-deficient pyridines.[1]

The Critical Challenge: Catalyst Poisoning & Chelation The primary failure mode in this reaction is not the electronics, but the coordination chemistry .[1] The free amine at C3 is ortho to the reactive C2-Br site.[1] This proximity allows the amine and the pyridine nitrogen to potentially form a stable chelate with the Palladium (Pd) center, arresting the catalytic cycle or requiring higher temperatures that promote side reactions (e.g., protodeboronation of the boronic acid).[1]

Strategic Approach

To overcome these barriers, this protocol utilizes bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf).[1] These ligands sterically crowd the Pd center, discouraging the coordination of the substrate's free amine while accelerating the oxidative addition into the electron-rich C-Br bond.[1]

Reaction Pathway & Logic

The following diagram illustrates the catalytic cycle with a focus on the specific steric interactions of the substrate.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C2-Br Pd0->OxAdd + Substrate TransMet Transmetallation Boronate replaces Br Base Required (OH-) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination Product Release Regenerates Pd(0) TransMet->RedElim RedElim->Pd0 Substrate Substrate: 2-Bromo-5-ethoxypyridin-3-amine Poison FAILURE MODE: Amine Coordination (Catalyst Arrest) Substrate->Poison Free NH2 binds Pd Poison->Pd0 Heat/Bulky Ligand Reverses Binding

Figure 1: Catalytic cycle highlighting the oxidative addition step and the potential off-cycle catalyst resting state caused by amine coordination.[1]

Optimized Experimental Protocols

We present two protocols. Method A is the "Workhorse" method suitable for 80% of arylboronic acids. Method B is the "High-Performance" method for sterically hindered or electron-poor boronic acids.[1]

Pre-Reaction Checklist (Self-Validation)
Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Standard arylboronic acids, scale-up, and cost-efficiency.[1]

ComponentEquivalentsRole
Substrate (1) 1.0 equivElectrophile
Arylboronic Acid 1.2 - 1.5 equivNucleophile (Excess accounts for protodeboronation)
Pd(dppf)Cl2[1]·DCM 5 mol%Catalyst (Bidentate ligand resists amine displacement)
Na2CO3 (2M aq) 3.0 equivBase (Activates boronic acid)
1,4-Dioxane [0.2 M]Solvent (Miscible with water, high boiling point)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 equiv), Arylboronic acid (1.3 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane and 2M Na2CO3 (ratio 4:1 v/v).

  • Degas: Seal the vial with a septum. Insert a vent needle and sparge the solution with Argon for 10–15 minutes. Crucial: Do not skip this. Pd(dppf) is sensitive to oxidation in solution.

  • React: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls at 50%, add an additional 0.2 equiv of boronic acid and 2 mol% catalyst.[1]

  • Workup: Cool to RT. Dilute with EtOAc and water.

    • pH Note: The product is an aminopyridine. Ensure the aqueous layer is pH ~8-9.[1] If too acidic, the product will protonate and remain in the water layer.[1]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: The "High-Performance" Protocol (XPhos Pd G2)

Best for: Sterically hindered boronic acids, electron-rich boronic acids, or if Method A fails.[1]

ComponentEquivalentsRole
Substrate (1) 1.0 equivElectrophile
Arylboronic Acid 1.5 equivNucleophile
XPhos Pd G2 2 - 4 mol%Pre-catalyst (Generates active Pd(0)-XPhos species)
K3PO4 (0.5 M aq) 3.0 equivBase (Stronger base, promotes faster transmetallation)
THF or n-Butanol [0.2 M]Solvent

Why XPhos? The bulky biaryl phosphine ligand (XPhos) creates a "roof" over the Palladium center. This steric bulk prevents the ortho-amino group of the substrate from binding to the metal, effectively shutting down the poisoning pathway [1].[1]

Step-by-Step Procedure:

  • Charge: Add Substrate 1 , Boronic Acid, and XPhos Pd G2 to the vessel.

  • Degas Solids: Evacuate and backfill the vessel with Argon (3 cycles).

  • Add Liquids: Add degassed THF and degassed aqueous K3PO4 solution via syringe.

  • React: Heat to 60–80°C . This system is highly active and often finishes in < 2 hours.

    • Warning: Monitor closely. Prolonged heating with XPhos can lead to isomerization or hydrodebromination if the boronic acid is consumed.

Troubleshooting & Optimization Guide

Use the following decision tree to troubleshoot low yields.

Optimization Start Start: Method A (Pd(dppf)Cl2) Check Check LCMS Conversion? Start->Check Success Yield > 80% Proceed to Workup Check->Success Yes Fail1 Low Conversion (<20%) Check->Fail1 No Fail2 Protodeboronation (Ar-H formed) Check->Fail2 Byproduct Sol1 Switch to Method B (XPhos/SPhos) Fail1->Sol1 Catalyst Poisoning Sol2 Reduce Temp to 60°C Use dry solvent + Cs2CO3 Fail2->Sol2 Unstable Boronic Acid

Figure 2: Optimization workflow for maximizing yield.

Common Issues & Solutions
  • Issue: "The reaction turns black immediately and stalls."

    • Cause: Palladium precipitation ("Pd black"). The ligand is dissociating, or the amine is poisoning the catalyst.[1]

    • Fix: Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts are extremely stable and release the active species slowly.

  • Issue: "I see the de-brominated starting material (2-H-5-ethoxypyridin-3-amine)."

    • Cause: Hydrodebromination. This competes with transmetallation, often when the boronic acid is sterically hindered or the base is too strong.[1]

    • Fix: Use a milder base (K2CO3 instead of K3PO4) and ensure the boronic acid is in excess (1.5–2.0 equiv).

  • Issue: "My product is stuck in the aqueous layer."

    • Cause: The 3-amino-pyridine motif is basic.[1] At neutral/acidic pH, it is protonated.[1]

    • Fix: Adjust the aqueous layer to pH 9–10 using saturated NaHCO3 or dilute NaOH before extraction. Use DCM/Isopropanol (3:1) for extraction if the compound is polar.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Aryl Chlorides, Bromides, and Triflates.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Malinowski, Z., et al. (2017).[1][4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 216.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

Sources

Application Note: Optimized Heck Reaction Protocols for the Olefination of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on 2-bromo-5-ethoxypyridin-3-amine, a valuable heterocyclic building block in pharmaceutical and materials science research. We delve into the core mechanistic principles, discuss the critical roles of catalysts, ligands, bases, and solvents, and present a detailed, field-tested protocol for the successful coupling of this substrate with alkenes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex substituted pyridine derivatives.

Introduction: The Strategic Importance of the Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the direct olefination of aryl, vinyl, or benzyl halides and triflates.[1] This powerful transformation facilitates the construction of carbon-carbon bonds with exceptional functional group tolerance and stereoselectivity, making it an indispensable tool in the synthesis of complex molecules.[2][3][4]

The substrate of interest, 2-bromo-5-ethoxypyridin-3-amine, is an electron-rich heteroaromatic compound. The presence of both an amino and an ethoxy group significantly influences the electronic properties of the pyridine ring, which can present unique challenges and opportunities in cross-coupling reactions. The successful functionalization of this scaffold via the Heck reaction opens pathways to novel derivatives with potential applications as kinase inhibitors, agrochemicals, and functional materials. This note will provide the scientific rationale and practical steps necessary to achieve efficient and reproducible Heck couplings with this specific substrate.

The Heck Reaction: Mechanism and Key Parameters

The efficacy of the Heck reaction is governed by a finely tuned catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through four key stages: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[3][5]

2.1. The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This is followed by coordination and subsequent syn-migratory insertion of the alkene into the palladium-carbon bond. A syn-β-hydride elimination then occurs to yield the final substituted alkene product and a palladium-hydride species. The cycle is closed by the reductive elimination of HX, facilitated by a base, which regenerates the active Pd(0) catalyst.[3][5][6]

Heck_Reaction_Cycle Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction cluster_main pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_aryl L₂Pd(II)(Ar)X oxidative_add->pd2_aryl insertion Migratory Insertion pd2_aryl->insertion pd2_alkyl L₂Pd(II)(Alkyl)X insertion->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim pd2_hydride [L₂Pd(II)(H)X]⁺-Alkene beta_elim->pd2_hydride alkene_out Product Out beta_elim->alkene_out regen Catalyst Regeneration pd2_hydride->regen regen->pd0 base_out Base-HX Out regen->base_out arx Ar-X In arx->oxidative_add alkene_in Alkene In alkene_in->insertion base_in Base In base_in->regen

Sources

Strategic Utilization of 2-Bromo-5-ethoxypyridin-3-amine in Next-Gen Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Bromo-5-ethoxypyridin-3-amine as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While the 2-amino-3-bromopyridine core is a classic "ortho-haloamino" handle for heterocyclization, the specific inclusion of the 5-ethoxy group introduces critical physicochemical properties—enhanced lipophilicity (LogP modulation) and a hydrogen-bond acceptor motif capable of interacting with the solvent front or the ribose-binding pocket of kinases (e.g., p38 MAPK, Aurora, and EGFR).

This guide provides two validated workflows:

  • Synthesis of 6-Ethoxy-imidazo[4,5-b]pyridine (Adenine mimetic core).

  • Synthesis of Type II Urea-based Inhibitors (DFG-out binders).

Strategic Analysis: The "Why" and "How"

Structural Logic & Electronic Effects

The starting material presents a unique challenge and opportunity compared to unsubstituted pyridines.

  • The Challenge (Electronic Deactivation): The 5-ethoxy group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the C2 position. This renders the C2-Bromine bond less electrophilic, significantly suppressing the rate of Nucleophilic Aromatic Substitution (

    
    ).
    
    • Consequence: Standard thermal displacement with amines often fails or requires forcing conditions that degrade the molecule.

    • Solution: Palladium-catalyzed Buchwald-Hartwig amination is strictly required over

      
      .
      
  • The Opportunity (Solubility & Binding): The ethoxy tail disrupts crystal packing, improving the solubility of planar tricyclic inhibitors. In the kinase active site, it often vectors towards the solvent-exposed region, allowing for modular "tail" modifications without disrupting the hinge-binding core.

Retrosynthetic Workflows

The following diagram outlines the two primary synthetic pathways available for this scaffold.

G Start 2-Bromo-5-ethoxypyridin-3-amine (Starting Material) Inter1 Intermediate A: N2-Aryl-5-ethoxypyridine-2,3-diamine Start->Inter1 Buchwald-Hartwig (Pd-Cat, R-NH2) Inter2 Intermediate B: Urea/Amide Derivative Start->Inter2 Acylation/Isocyanate (at C3-NH2) Prod1 Target 1: 6-Ethoxy-imidazo[4,5-b]pyridine (ATP-Competitive Core) Inter1->Prod1 Cyclization (HC(OEt)3 or CDI) Prod2 Target 2: Type II Kinase Inhibitor (DFG-out Binder) Inter2->Prod2 Suzuki Coupling (at C2-Br)

Figure 1: Divergent synthetic pathways for 2-Bromo-5-ethoxypyridin-3-amine utilizing the orthogonal reactivity of the C2-Bromine and C3-Amine.

Detailed Protocols

Protocol A: Synthesis of the Imidazo[4,5-b]pyridine Core

Objective: To synthesize a 6-ethoxy-imidazo[4,5-b]pyridine scaffold via C2-amination followed by ring closure. This is the preferred route for creating adenine-mimetic inhibitors (e.g., for CDK or Aurora kinases).

Step 1: Buchwald-Hartwig Amination (Critical Step)

Rationale: Due to the electron-rich nature of the ring, oxidative addition is the rate-limiting step. We utilize BrettPhos or XPhos , which are bulky, electron-rich ligands designed to facilitate oxidative addition on deactivated aryl halides.

Reagents:

  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq)

  • Coupling Partner: Aniline derivative (1.2 eq) (e.g., 4-morpholinoaniline)

  • Catalyst:

    
     (0.05 eq) or Pd(OAc)2
    
  • Ligand: BrettPhos or XPhos (0.10 eq)

  • Base:

    
     (2.0 eq) (Superior to NaOtBu for preventing pyridine side-reactions)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, aniline, base, and catalyst/ligand system. Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is severe in this electron-rich system.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Monitoring (Self-Validation):

    • TLC: The starting material (SM) is less polar. The product (diamine) will appear as a more polar, often fluorescent spot.

    • LCMS: Look for the mass [M+H] corresponding to the coupled diamine. The Br isotope pattern (1:1 doublet) must disappear.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Step 2: Cyclization to Imidazo[4,5-b]pyridine

Reagents:

  • Intermediate: N2-substituted-5-ethoxypyridine-2,3-diamine (from Step 1)

  • Cyclizing Agent: Triethyl orthoformate (Solvent & Reagent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Procedure:

  • Dissolve the diamine in neat Triethyl orthoformate (HC(OEt)3).

  • Add catalytic pTSA.

  • Reflux (146°C) for 2–4 hours.

  • Validation: The reaction is complete when the "double amine" peaks in the proton NMR vanish and a sharp singlet (C2-H of imidazole) appears around 8.0–8.5 ppm.

Protocol B: Synthesis of Urea-Linked Inhibitors (Type II)

Objective: To utilize the C3-amine for hydrogen bonding (hinge region or DFG-motif) while preserving the C2-position for hydrophobic pocket access.

Step 1: Urea Formation

Reagents:

  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine

  • Reagent: Aryl Isocyanate (1.1 eq)

  • Solvent: THF or DCM

  • Base: DIPEA (optional, usually not needed for isocyanates)

Procedure:

  • Dissolve substrate in dry THF at 0°C.

  • Dropwise add the aryl isocyanate.

  • Allow to warm to RT and stir for 2 hours.

  • Self-Validating Endpoint: The product usually precipitates out of the THF solution as a white/off-white solid due to the formation of the rigid urea backbone. Filter and wash with cold ether.

Step 2: Suzuki-Miyaura Coupling at C2

Rationale: With the urea installed, the C2-bromide is now sterically crowded. High-activity precatalysts are required.

Reagents:

  • Catalyst:

    
     (Typical) or 
    
    
    
    (for sterically hindered substrates).
  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq).

  • Base:

    
     (2M aqueous solution).
    
  • Solvent: DME/Water (3:1).

Procedure:

  • Combine urea intermediate, boronic acid, and catalyst in a microwave vial.

  • Add degassed solvents.

  • Microwave irradiation at 120°C for 30 minutes .

  • Validation: LCMS must show the loss of the Bromine isotope pattern.

Troubleshooting & Optimization Table

ProblemProbable CauseCorrective Action
Stalled Buchwald Coupling Catalyst poisoning by free amine or poor oxidative addition due to 5-ethoxy EDG.Switch to BrettPhos Pd G3 precatalyst. Increase temperature to 110°C. Ensure strict anaerobic conditions.
Regioselectivity Issues N-arylation occurring at the wrong nitrogen (rare, but possible).The C3-amine is less nucleophilic than an external aniline, but if coupling with an alkyl amine, steric bulk at C2 controls selectivity.
Dealkylation Loss of Ethyl group (formation of 5-OH).Avoid strong Lewis acids (e.g.,

,

) during downstream deprotection steps. The 5-ethoxy ether is stable to standard bases.
Pd Removal Residual Palladium in final drug candidate.Use QuadraPure™ TU (Thiourea scavenger) or wash organic phase with N-acetylcysteine solution.

Mechanistic Visualization (Pd-Cycle)

The following diagram illustrates the specific challenges of the catalytic cycle for this electron-rich substrate.

ReactionCycle cluster_warning Critical Control Point Pd0 Pd(0) Active Species (Ligand: BrettPhos) OxAdd Oxidative Addition (Rate Limiting Step) Substrate: 2-Br-5-OEt-Py Pd0->OxAdd + Substrate Coord Amine Coordination (Steric Crowding) OxAdd->Coord + Amine/Base RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: The Palladium Catalytic Cycle. Note that the 5-ethoxy group increases electron density on the pyridine ring, making the Oxidative Addition (Red Box) the rate-limiting step, requiring electron-rich ligands to compensate.

References

  • Bavetsias, V., et al. (2010).[1] "Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies." Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bagley, M. C., et al. (2015). "Synthesis of pyridine-based kinase inhibitors via microwave-assisted Suzuki-Miyaura cross-coupling." RSC Advances.

  • BenchChem Application Data. (2025). "The Pivotal Role of 5-Bromo-2-nitropyridine and derivatives in Kinase Inhibitor Synthesis."

  • Achmatowicz, M., et al. (2009). "Practical synthesis of a p38 MAP kinase inhibitor." The Journal of Organic Chemistry.

Sources

experimental procedure for N-arylation of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective N-Arylation of 2-Bromo-5-ethoxypyridin-3-amine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The N-arylation of 2-Bromo-5-ethoxypyridin-3-amine (1) presents a classic chemoselectivity paradox in medicinal chemistry. The molecule contains two reactive centers:[1][2]

  • C3-Amine (

    
    ):  A nucleophile intended for functionalization.[3]
    
  • C2-Bromine (

    
    ):  A highly reactive electrophile in transition-metal cross-couplings.[3]
    

Standard Palladium-catalyzed (Buchwald-Hartwig) conditions pose a severe risk of oligomerization or self-coupling , where the catalyst activates the C2-Br of one molecule to couple with the amine of another.

The Solution: To achieve high-fidelity N-arylation while preserving the C2-Br handle (critical for subsequent cyclization or diversification), this guide prioritizes the Copper-Catalyzed Chan-Lam Coupling .[3] This pathway utilizes an oxidative mechanism that is orthogonal to the oxidative addition required for C-Br activation, thereby rendering the C2-Br inert during the reaction. We also provide a specialized Buchwald-Hartwig protocol for cases where boronic acid partners are unavailable, utilizing kinetic differentiation.[3]

Part 2: Strategic Decision Matrix

Before selecting a protocol, evaluate the coupling partner and project constraints using the decision tree below.

Chemoselectivity_Matrix Start Target: N-Arylation of 2-Bromo-5-ethoxypyridin-3-amine Partner Coupling Partner Availability Start->Partner Boronic Aryl Boronic Acid Available? Partner->Boronic Halide Aryl Halide (Ar-X) Only? Partner->Halide RouteA ROUTE A: Chan-Lam Coupling (Recommended) Boronic->RouteA Yes RouteB ROUTE B: Buchwald-Hartwig (High Risk / High Reward) Halide->RouteB Yes MechA Mechanism: Oxidative Coupling Preserves C2-Br completely RouteA->MechA MechB Mechanism: Pd(0)/Pd(II) Cycle Requires Ar-I >> Ar-Br reactivity gap RouteB->MechB

Figure 1: Decision matrix for selecting the appropriate N-arylation methodology based on substrate availability and chemoselectivity risks.

Part 3: Experimental Protocols

Methodology A: Chan-Lam Coupling (Primary Recommendation)

Rationale: This method uses Copper(II) to facilitate oxidative coupling between the amine and an aryl boronic acid.[3][4] Crucially, Cu(II) does not undergo oxidative addition into the C2-Br bond under these mild conditions, ensuring 100% chemoselectivity.

Reagents & Materials:

  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 – 2.0 equiv)[3]
    
  • Catalyst: Copper(II) Acetate [

    
    ] (0.5 – 1.0 equiv)[3]
    
    • Note: While catalytic variants exist, stoichiometric Cu is recommended for initial scale-up to ensure rapid conversion and avoid protodeboronation.

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA)[3]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[3][4]

  • Atmosphere: Open air (Oxygen source) or

    
     balloon.[3]
    

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-ethoxypyridin-3-amine (1.0 mmol, 217 mg), Aryl Boronic Acid (2.0 mmol), and

    
      (1.0 mmol, 181 mg).
    
  • Solvation: Add DCM (10 mL, 0.1 M concentration). Note: If the boronic acid is poorly soluble, use a 1:1 DCM/MeOH mixture.

  • Activation: Add Pyridine (2.0 mmol, 161 µL) dropwise.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) open to the air.

    • Optional: For faster rates, attach an

      
       balloon, but ambient air is usually sufficient.
      
  • Monitoring: Monitor by TLC or LC-MS every 2 hours. The reaction typically completes in 6–18 hours.[3]

    • Target Mass: Look for

      
      .[3]
      
    • QC Check: Verify the isotopic pattern of Bromine (1:1 doublet) is retained in the product mass.

  • Workup:

    • Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.[3][5]

    • Redissolve in EtOAc and wash with 1M HCl (if product is not basic) or saturated

      
       to remove residual Cu/Pyridine.[3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Methodology B: Chemoselective Buchwald-Hartwig (Secondary Option)

Rationale: Use this only if the aryl boronic acid is unavailable.[3] To prevent the Pd catalyst from reacting with the C2-Br, you must use an Aryl Iodide (Ar-I) as the partner. The bond dissociation energy of C-I (approx. 65 kcal/mol) is significantly lower than C-Br (approx. 81 kcal/mol), allowing for kinetic selectivity.

Reagents & Materials:

  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv)[3]

  • Catalyst:

    
     (2.5 mol%)[3]
    
  • Ligand: Xantphos (5.0 mol%)[3]

    • Why Xantphos? Its large bite angle promotes reductive elimination, favoring the formation of the desired amine over potential side reactions, and it is generally robust.

  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a Schlenk tube or vial and cycle with Argon/Nitrogen 3 times.[3]

  • Charge Solids: Add Substrate (1.0 equiv), Aryl Iodide (1.1 equiv),

    
     , Xantphos , and 
    
    
    
    .
  • Solvation: Add degassed 1,4-Dioxane (0.2 M).

  • Reaction: Seal and heat to 80 °C .

    • Critical: Do NOT exceed 90 °C. Higher temperatures increase the probability of oxidative addition into the C2-Br bond.

  • Monitoring: Check LC-MS at 1 hour. If consumption is slow, increase temp to 90 °C cautiously.

    • Stop Condition: If you observe a mass corresponding to the "dimer" (coupling of two substrate molecules), quench immediately.

  • Workup: Dilute with EtOAc, filter through Celite, wash with water/brine, dry over

    
    , and concentrate.
    

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Methodologies

FeatureChan-Lam (Method A)Buchwald-Hartwig (Method B)[3]
Primary Risk Incomplete conversion (stalled reaction)Loss of C2-Br (Chemoselectivity failure)
C2-Br Retention Excellent (>99%) Moderate to Good (Requires Ar-I)
Substrate Scope Boronic Acids (Commercial availability varies)Aryl Halides (Widely available)
Conditions Room Temp, Air, Cu(II)80°C, Inert Gas, Pd(0)
Recommendation First Choice Backup Only

Troubleshooting Guide:

  • Issue: Low Yield in Chan-Lam.

    • Cause: "Wet" solvent or insufficient oxygen.[3]

    • Fix: Add 4Å molecular sieves to the reaction; ensure vigorous stirring to maximize air-liquid surface area.

  • Issue: Dimer formation in Buchwald.

    • Cause: Pd inserting into C2-Br.[3]

    • Fix: Switch to a precatalyst like Pd(OAc)2/BINAP which can sometimes offer different selectivity profiles, or lower the temperature and use a more reactive Ar-I partner.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways. The "Green Path" (Chan-Lam) avoids the Pd-insertion danger zone.[3]

Mechanism_Flow Substrate 2-Bromo-5-ethoxy pyridin-3-amine Cu_Cycle Cu(II) Coordination (Amine + Boronic Acid) Substrate->Cu_Cycle Method A (Cu(OAc)2, Air) Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Method B (Pd cat, Heat) Ox_Coup Reductive Elimination (C-N Bond Formed) Cu_Cycle->Ox_Coup No C-Br activation Product_A Product: N-Aryl-2-bromo... Ox_Coup->Product_A Selectivity Selectivity Check: Ar-I vs C2-Br Pd_Cycle->Selectivity Side_Product Side Product: Self-Coupled Dimer Selectivity->Side_Product C2-Br (Slow but possible) Product_B Product: N-Aryl-2-bromo... Selectivity->Product_B Ar-I (Fast)

Figure 2: Mechanistic divergence showing how Chan-Lam avoids the competitive oxidative addition at C2-Br.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[3] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.

  • Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids."[3] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940.

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[3] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives."[3] Synthesis, vol. 2011, no. 06, 2011, pp. 829–856.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[3][6] Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. [3]

Sources

LC-MS analysis of 2-Bromo-5-ethoxypyridin-3-amine reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS Reaction Monitoring of 2-Bromo-5-ethoxypyridin-3-amine

Executive Summary

This technical guide details the protocol for monitoring the reaction progress of 2-Bromo-5-ethoxypyridin-3-amine (CAS: N/A for specific isomer, structurally related to Crizotinib intermediates). Due to the presence of a bromine atom and a basic amine moiety, this molecule presents unique mass spectrometric signatures and chromatographic challenges. This note provides a self-validating LC-MS method using Electrospray Ionization (ESI) in positive mode, emphasizing the use of isotopic pattern recognition for definitive peak identification.

Physicochemical Profiling & MS Theory

Before initiating analysis, the operator must understand the theoretical mass spectral behavior of the analyte. The bromine atom provides a high-confidence "fingerprint" that distinguishes the starting material (SM) from non-brominated byproducts (e.g., de-halogenated impurities).

Molecular Properties[1][2]
  • Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Monoisotopic Mass (

    
    Br):  215.990 Da
    
  • Monoisotopic Mass (

    
    Br):  217.988 Da
    
  • Ionization Mode: ESI Positive (

    
    )
    
Isotopic Signature (The "1:1 Rule")

Bromine exists naturally as two stable isotopes,


Br (50.69%) and 

Br (49.31%). Unlike Chlorine (3:1 ratio) or Carbon (dominant M), Bromine creates a distinct "doublet" pattern where the

and

peaks are of approximately equal intensity.[1]

Target Ions for SIM (Selected Ion Monitoring):

  • Target A (

    
    Br): 
    
    
    
    217.0 (Base Peak)
  • Target B (

    
    Br): 
    
    
    
    219.0 (Isotope Peak)

Critical Check: If your mass spectrum does not show two peaks at 217/219 with a ~1:1 intensity ratio, the peak is not the brominated starting material. This is the primary self-validation step.

Experimental Protocol

Reagents & Materials[4][5][6]
  • Mobile Phase A: Water (LC-MS Grade) + 0.1% Formic Acid (FA).[2]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Quenching Solvent: Cold Acetonitrile (4°C).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or equivalent.

Sample Preparation (Reaction Quenching)

Why this matters: Reactions continue in the vial if not quenched. For amine couplings, thermal quenching via dilution is often sufficient.

  • Sampling: Withdraw 20 µL of the reaction mixture.

  • Quench: Immediately dispense into 980 µL of Cold MeCN .

  • Clarification: Vortex for 10 seconds. If solids precipitate (salts), centrifuge at 10,000 rpm for 3 minutes.

  • Transfer: Transfer 200 µL of the supernatant to an LC vial containing 800 µL of Water (final solvent ratio 20:80 MeCN:Water to prevent peak distortion).

LC-MS Instrument Parameters

Table 1: Chromatographic Gradient

Time (min)Flow Rate (mL/min)% B (MeCN)Event
0.000.45Equilibrate
0.500.45Load
3.500.495Gradient Elution
4.500.495Wash
4.600.45Re-equilibrate
6.000.45Stop

Table 2: Mass Spectrometer Settings (ESI+)

ParameterSettingRationale
Capillary Voltage 3500 VStandard for positive mode.
Drying Gas Temp 300°CEnsures desolvation of aqueous mobile phase.
Fragmentor 100 VModerate energy to prevent in-source fragmentation of the weak C-Br bond.
Scan Mode MS Scan (100-600

)
Catches SM, Product, and unexpected dimers.
SIM Mode 217.0, 219.0High sensitivity tracking of SM.

Workflow Visualization

The following diagram illustrates the critical path from reactor to data, highlighting the decision points that ensure data integrity.

ReactionMonitoring Reactor Reaction Vessel (T=X hr) Aliquot Aliquot (20 µL) Reactor->Aliquot Sampling Quench Quench (Cold MeCN, 1:50) Aliquot->Quench Stop Rxn Prep Dilute & Centrifuge Quench->Prep Remove Salts LCMS LC-MS Analysis (C18 / ESI+) Prep->LCMS Inject Data Data Processing LCMS->Data Generate TIC Check Isotope Pattern 1:1 (217/219)? Data->Check Check->Reactor No (Byproduct) Continue Rxn Check->Reactor Yes (SM Present) Continue Rxn

Figure 1: Reaction monitoring workflow emphasizing the quenching step and isotopic validation.

Results Interpretation & Troubleshooting

Identifying the Species[2][7]
  • Starting Material (SM): Look for the doublet at 217/219 Da.

  • Debrominated Byproduct: If the reaction involves reduction (e.g., Pd-catalyzed coupling), you may see "Des-bromo" impurity.

    • Mass Shift: Loss of Br (79) + Gain of H (1) = -78 Da shift.

    • Spectrum: Single peak at

      
       ~139. No doublet.
      
  • Product (P): Assuming a Suzuki coupling with a Boronic acid (R-B(OH)2):

    • Mass Shift: 217 - 79 (Br) + Mass(R) - 1 (H).

    • Spectrum: Loss of the 1:1 bromine pattern (unless R also contains Br).

Common Pitfalls
  • Peak Tailing: Aminopyridines interact strongly with residual silanols on C18 columns.

    • Solution: Ensure Mobile Phase contains 0.1% Formic Acid.[3][2] If tailing persists, add 5mM Ammonium Formate to the aqueous phase to buffer the silanols [1].

  • Carryover: Basic amines can stick to injector needles.

    • Solution: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography." Journal of Chromatography A.

  • Kebarle, P., & Verkerk, U. H. (2009). "Electrospray: From ions in solution to ions in the gas phase, what we know now." Mass Spectrometry Reviews.

  • ChemGuide. "Mass Spectra - The M+2 Peak (Bromine Isotopes)." ChemGuide UK.

  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today.

Sources

Application Note: Strategic Functionalization of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of the exocyclic amino group of 2-Bromo-5-ethoxypyridin-3-amine . This scaffold presents a unique "push-pull" electronic environment: the C5-ethoxy group donates electron density (+M effect), while the C2-bromine atom withdraws density (-I effect) and provides significant steric hindrance.[1]

Successful functionalization requires protocols that overcome the reduced nucleophilicity of the C3-amine while preserving the integrity of the C2-Br bond for subsequent cross-coupling (e.g., Suzuki-Miyaura). This guide prioritizes chemoselectivity , providing validated workflows for Amide Coupling, Urea Formation, and N-Arylation.

Structural & Reactivity Analysis

The "Push-Pull" Electronic System

The target molecule is not a simple aniline.[1] The reactivity of the C3-amino group is governed by three competing factors:

  • Pyridine Nitrogen Sink: The ring nitrogen (N1) is the primary basic site, but the C3-amine lone pair is delocalized into the

    
    -system, significantly lowering its 
    
    
    
    (estimated conjugate acid
    
    
    ).[1]
  • C2-Bromo Steric/Electronic Blockade: The bulky bromine atom at the ortho position physically shields the amine.[1] Electronically, its inductive withdrawal deactivates the amine, making it a poor nucleophile.

  • C5-Ethoxy Activation: The alkoxy group at C5 is an electron donor (

    
    ).[1] While it primarily activates C2 and C4, it subtly increases the electron density of the overall ring system compared to a simple 3-amino-2-bromopyridine. This prevents the amine from being "dead" but requires forcing conditions for reaction.
    
Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route.

ReactionSelection Start Target Derivative Amide Amide (Linker/Warhead) Start->Amide Urea Urea/Carbamate (Peptidomimetic) Start->Urea Aryl N-Aryl Amine (Biaryl Scaffold) Start->Aryl Alkyl N-Alkyl Amine (Solubility) Start->Alkyl AcidCl Protocol A: Acid Chloride + Pyridine Amide->AcidCl High Reactivity HATU Protocol B: HATU/DIPEA (Heated) Amide->HATU Chiral/Sensitive Acid Isocyanate Protocol C: Isocyanate/Triphosgene Urea->Isocyanate ChanLam Protocol D: Chan-Lam (Cu) Aryl->ChanLam Preserves C2-Br RedAm Protocol E: Reductive Amination Alkyl->RedAm

Figure 1: Strategic decision tree for 3-aminopyridine derivatization.[1]

Experimental Protocols

Protocol A: High-Efficiency Amidation (Acid Chloride Method)

Context: Due to the low nucleophilicity of the amine, standard EDC/NHS couplings often fail. The most robust method utilizes an acid chloride in a basic solvent.

Reagents:

  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq)[1]

  • Reagent: Acid Chloride (

    
    ) (1.2 – 1.5 eq)[1]
    
  • Solvent/Base: Anhydrous Pyridine (0.2 M concentration)

  • Catalyst: DMAP (10 mol%) - Optional, adds "kick" for steric bulk.

Step-by-Step:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the amine (1.0 eq) in anhydrous pyridine.
    
  • Cooling: Cool the solution to 0°C. Note: Although the amine is unreactive, the acid chloride is vigorous.[1] Controlling the exotherm prevents bis-acylation.

  • Addition: Add the Acid Chloride dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material after 2 hours, heat to 50°C.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The product will likely be less polar and non-fluorescent compared to the bright blue fluorescence of the starting amine.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash organics with

    
     solution (to remove pyridine), then water and brine.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective N-Arylation (Chan-Lam Coupling)

Context: Standard Buchwald-Hartwig coupling is risky here.[1] A Pd(0) catalyst may insert into the C2-Br bond of the substrate rather than the external aryl halide. To avoid this "scrambling," we use Copper(II)-mediated Chan-Lam coupling, which tolerates the C2-Br bond.

Reagents:

  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq)

  • Partner: Aryl Boronic Acid (

    
    ) (2.0 eq)[1]
    
  • Catalyst:

    
     (1.0 eq) - Stoichiometric Cu is preferred for hindered amines.
    
  • Ligand: Pyridine (2.0 eq) or TEA (2.0 eq)

  • Solvent: DCM (dichloromethane) or Dichloroethane (DCE).[1]

  • Oxidant: Atmospheric Oxygen (

    
     balloon) or 4Å Molecular Sieves (for dryness).[1]
    

Step-by-Step:

  • Setup: Charge a flask with the amine, boronic acid, and

    
    .
    
  • Solvent: Add DCM (0.1 M).[1] Add Pyridine/TEA.

  • Activation: Attach an

    
     balloon (or leave open to air with a drying tube).
    
  • Stirring: Stir vigorously at RT for 24–48 hours.

    • Expert Insight: If the reaction stalls, switch solvent to Dioxane and heat to 60°C, but monitor for C2-Br displacement (rare with Cu, but possible).

  • Workup: Filter through a Celite pad to remove copper salts.[1] Wash with

    
     (to chelate residual Cu).
    
  • Purification: Silica gel chromatography.

Protocol C: Urea Synthesis (The "Linker" Strategy)

Context: Ureas are excellent linkers for PROTACs or kinase inhibitors.[1]

Method:

  • Activation: Dissolve 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq) in THF/DCM (1:1).

  • Reagent: Add Triphosgene (0.35 eq) and DIPEA (3.0 eq) at 0°C. Stir for 30 mins to form the in situ isocyanate.

    • Safety: Triphosgene generates phosgene gas.[1] Perform in a well-ventilated fume hood.

  • Coupling: Add the secondary amine partner (

    
    ) (1.2 eq).[1]
    
  • Completion: Stir at RT for 2 hours. The reaction is usually quantitative.[1]

Analytical Data & Troubleshooting

Expected NMR Shifts

Upon derivatization of the amine, characteristic shifts occur:

  • Starting Material: The C4-H (adjacent to amine) appears as a doublet around

    
     7.0–7.2 ppm.[1]
    
  • Amide Product: The Amide-NH proton typically appears downfield (

    
     8.5–10.0 ppm).[1] The C4-H often shifts downfield (
    
    
    
    7.5–8.0 ppm) due to the deshielding effect of the carbonyl.
Troubleshooting Table
ProblemProbable CauseSolution
No Reaction (Amide) Steric hindrance of C2-BrSwitch to Acid Chloride + DMAP (Protocol A) or heat HATU reaction to 60°C.
Polymerization (Arylation) Pd insertion into C2-BrSTOP using Buchwald conditions. Switch to Chan-Lam (Protocol B) to preserve C2-Br.
Low Yield (Reductive Amination) Imine formation is slowUse

as a Lewis acid to force imine formation before adding

.[1]
Product is "Stuck" in Pyridine Pyridine salt formationUse

wash during workup to complex pyridine into the aqueous layer.[1]

Strategic Pathway Visualization

The following diagram illustrates the workflow for synthesizing a "Dual-Functionalized" scaffold, where the amine is derivatized first, followed by C2-coupling.

SynthesisFlow SM 2-Bromo-5-ethoxypyridin-3-amine (Starting Material) Step1 Step 1: N-Functionalization (Amide/Urea/Chan-Lam) SM->Step1 High Chemoselectivity Required Intermediate Stable Intermediate (C2-Br Intact) Step1->Intermediate Step2 Step 2: C2-Functionalization (Suzuki/Stille/Sonogashira) Intermediate->Step2 Pd-Catalysis (Br is now active) Final Final Drug Candidate Step2->Final

Figure 2: Sequential functionalization workflow ensuring scaffold integrity.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
  • Chan-Lam Coupling Protocols

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1] Synthesis, 2011(06), 829-856.

  • Amide Coupling with HATU

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Reactivity of 3-Amino-2-halopyridines

    • Lier, F., et al. (2025).[3] On the reactivity of the bromine atoms in brominated pyridines. (Discusses the stability of the C2-Br bond in the presence of nucleophiles).

  • Buchwald-Hartwig Chemoselectivity

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Explains why C2-Br pyridines are challenging substrates for N-arylation).

Sources

Troubleshooting & Optimization

optimizing Suzuki coupling reaction conditions for 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of modern synthetic challenges, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Bromo-5-ethoxypyridin-3-amine. This electron-rich and functionally complex substrate presents unique optimization hurdles. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower you to troubleshoot and optimize with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with 2-Bromo-5-ethoxypyridin-3-amine?

The primary challenges stem from the electronic nature and functional groups of the substrate. The pyridine ring, substituted with two electron-donating groups (amino and ethoxy), is electron-rich. This can make the rate-limiting oxidative addition step of the catalytic cycle more difficult compared to electron-deficient systems.[1][2] Additionally, the primary amine at the 3-position can potentially coordinate to the palladium catalyst, influencing its reactivity, or act as a base.[3]

Q2: Is it necessary to protect the primary amine group on the pyridine ring?

In many cases, protection of the primary amine is not required. Several studies have shown that Suzuki coupling reactions can be successfully performed on heteroaryl halides bearing primary amine groups under standard conditions.[3] However, if you experience issues with low yield or complex side reactions, N-protection (e.g., as an acetamide) could be explored as a troubleshooting step. This would prevent potential catalyst inhibition by the amine.

Q3: How do I choose the right boronic acid or boronic ester coupling partner?

Both boronic acids and their esters (like pinacol esters) can be used. Boronic acids are generally more reactive.[1] However, they are also more susceptible to side reactions, particularly protodeboronation (replacement of the boron group with a hydrogen).[4][5] If you observe significant protodeboronation of your coupling partner, switching to a more stable boronic ester (e.g., a pinacol or MIDA ester) is a highly effective strategy.[5][6]

Q4: What are the most common side reactions to watch for?

The most prevalent side reactions in this type of coupling are:

  • Protodebromination: The starting 2-Bromo-5-ethoxypyridin-3-amine is converted back to 5-ethoxypyridin-3-amine. This suggests the desired cross-coupling is too slow.[7]

  • Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4][7]

  • Protodeboronation: The boronic acid is hydrolyzed, losing its boron moiety before it can participate in the cross-coupling.[4][5]

Monitoring your reaction by LC-MS is crucial for identifying these byproducts early in the optimization process.

Troubleshooting Guide: From Low Yield to Optimized Success

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolution.

Problem: Low or No Conversion to the Desired Product

Low conversion is the most common issue and typically points to a suboptimal choice of catalyst, base, or solvent for this specific electron-rich substrate.

G start Low / No Conversion catalyst Step 1: Re-evaluate Catalyst System (Ligand is Key) start->catalyst base Step 2: Screen Bases catalyst->base No Improvement success Optimized Reaction catalyst->success Improvement solvent Step 3: Adjust Solvent System base->solvent No Improvement base->success Improvement temp Step 4: Modify Temperature & Time solvent->temp No Improvement solvent->success Improvement temp->success Improvement Suzuki_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition label_pos1 pd_complex1 Ar-Pd(II)L2-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation label_pos2 pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination label_pos3 reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-Br (2-Bromo-5-ethoxypyridin-3-amine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 2-Bromo-5-ethoxypyridin-3-amine with a generic arylboronic acid.

Materials:

  • 2-Bromo-5-ethoxypyridin-3-amine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3.5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-ethoxypyridin-3-amine, the arylboronic acid, the palladium precursor, the ligand, and the base under an inert atmosphere (Argon or Nitrogen).

  • Seal the flask and perform three vacuum/backfill cycles with the inert gas.

  • Add the degassed solvent(s) via syringe. For best results, degas the solvents by sparging with an inert gas for 20 minutes prior to use. [8]4. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [7]5. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours). [7][8]6. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [8]10. Purify the crude product by column chromatography on silica gel to yield the pure coupled product.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Various Authors. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie, International Edition. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Various Authors. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Shaikh, S. A. L., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • The Organic Chemist. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • BenchChem. (2025). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Rickhaus, M., et al. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?r/Chempros. [Link]

  • OC Tutors. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit User Discussion. (2024). For the pro's (Suzuki). r/Chempros. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Khaleel, A. A., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Technical Support Center: Preventing Protodeboronation in Suzuki Coupling of Pyridyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of pyridyl bromides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the pervasive issue of protodeboronation, ensuring the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind protodeboronation, focusing on why pyridyl substrates present a unique challenge.

Q1: What is protodeboronation and why is it a major issue in Suzuki-Miyaura couplings?

Protodeboronation (or protodeborylation) is a detrimental side reaction where the carbon-boron (C-B) bond of the organoboron reagent is cleaved by a proton source (like water) and replaced with a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki coupling, this reaction irreversibly consumes your valuable boronic acid or ester, converting it back into a simple arene or heteroarene. This consumption of the key nucleophilic partner directly leads to reduced yields of your desired coupled product and complicates purification due to the formation of this significant byproduct.[2][3]

Q2: Why are pyridyl boronic acids, especially 2-pyridyl boronic acid, so susceptible to protodeboronation?

The susceptibility of pyridyl boronic acids, particularly 2-pyridyl boronic acid, is exceptionally high due to a unique intramolecular decomposition pathway.[4] Under neutral or near-neutral pH conditions, the molecule can form a zwitterionic intermediate where the basic pyridine nitrogen is protonated.[1] This structure facilitates a rapid, unimolecular fragmentation of the C-B bond, leading to efficient protodeboronation.[1] This inherent instability makes 2-pyridyl boronic acid notoriously difficult to handle and couple effectively under standard Suzuki conditions.[3][4]

Q3: What is the difference between using a boronic acid, a boronic ester (e.g., pinacol), and a MIDA boronate ester?

The choice of the boron reagent is one of the most critical parameters for controlling protodeboronation. The primary trade-off is between reactivity and stability.[5]

  • Boronic Acids (RB(OH)₂): These are the most traditional and often most reactive partners. However, their high reactivity is coupled with low stability, making them highly prone to protodeboronation, especially for heteroaromatic systems.[6][7]

  • Boronic Esters (e.g., Pinacol Esters, R-Bpin): These are formed by reacting the boronic acid with a diol, such as pinacol. The resulting cyclic ester "protects" the C-B bond, making the reagent significantly more stable, easier to handle, and less susceptible to premature decomposition.[5][7] While this enhanced stability is beneficial, the ester must be hydrolyzed in situ to the active boronic acid to participate in the catalytic cycle, which can sometimes lead to slower reaction rates.[7]

  • MIDA Boronate Esters: These represent a "slow-release" platform.[1][8] MIDA boronates are exceptionally stable and generally do not participate directly in the Suzuki coupling. Under specific basic aqueous conditions, they slowly hydrolyze to release the free boronic acid into the reaction mixture.[1][9] This strategy keeps the instantaneous concentration of the highly reactive (and unstable) boronic acid very low, minimizing the rate of protodeboronation while allowing the desired cross-coupling to proceed.[1][10][11]

Q4: How does the choice of base influence the rate of protodeboronation versus the desired coupling?

The base plays a dual, often conflicting, role in the Suzuki-Miyaura reaction. It is essential for activating the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[12][13] However, the base also promotes the undesired protodeboronation pathway.[3]

  • Strong, aqueous bases (e.g., NaOH, KOH, Na₂CO₃) can aggressively promote both the desired reaction and the undesired protodeboronation. The presence of hydroxide and water can accelerate the decomposition of the boronic acid.[14]

  • Weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, KF, CsF) are often a superior choice for sensitive substrates like pyridyl boronates.[14][15] They are effective at promoting the catalytic cycle but are generally less aggressive in catalyzing protodeboronation, thus tipping the kinetic balance in favor of product formation.[16][17]

Q5: What role does the palladium catalyst and ligand system play in this side reaction?

While base-mediated protodeboronation is well-known, the palladium-phosphine catalyst itself can actively participate in and even accelerate this side reaction. Recent studies have shown that bulky phosphine ligands, which are often employed to promote the challenging oxidative addition and reductive elimination steps, can paradoxically promote Pd-catalyzed protodeboronation.[18][19][20][21] The mechanism is thought to involve a post-transmetalation intermediate that can readily react with a proton source (like water) to cause protodeboronation before reductive elimination can occur.[18] Therefore, while a highly active catalyst is needed to ensure the rate of coupling outpaces decomposition, an overly bulky ligand might inadvertently open a rapid pathway for the side reaction.[19][20]

Section 2: Troubleshooting Guide

This section provides actionable solutions to common experimental problems in a direct question-and-answer format.

Problem 1: My reaction has a low yield, and I observe a significant amount of the deborylated arene byproduct.

This is the classic symptom of dominant protodeboronation. The rate of boronic acid decomposition is outpacing the rate of cross-coupling.

  • Initial Checks:

    • Reagent Purity: Verify the purity of your boronic acid/ester by NMR before use. Heteroaryl boronic acids can decompose upon storage.[22]

    • Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. While not a direct cause of protodeboronation, oxygen can lead to catalyst deactivation and homocoupling, which further complicates the reaction profile.[15][23] Thoroughly degas your solvent(s).[22]

  • Solution A: Change the Boron Reagent

    • Action: If you are using a pyridylboronic acid, switch to its corresponding pinacol ester (R-Bpin).[23] Pinacol esters are more robust and offer a first line of defense against premature decomposition.[5]

    • Causality: The pinacol protecting group sterically and electronically shields the vulnerable C-B bond from hydrolysis and direct protonolysis, increasing its half-life under the reaction conditions.

  • Solution B: Optimize the Base

    • Action: Replace strong, aqueous bases like NaOH or K₂CO₃ with milder, often anhydrous or less-hydrated bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[14][24]

    • Causality: These bases are sufficiently strong to facilitate the formation of the boronate "ate" complex required for transmetalation but are less likely to promote the base-catalyzed protodeboronation pathway. They shift the kinetic balance away from decomposition and towards productive coupling.

  • Solution C: Adjust Solvent and Temperature

    • Action: Use anhydrous solvents (e.g., dioxane, THF, toluene) to minimize the primary proton source.[14][15] Run the reaction at the lowest temperature that still allows for efficient catalytic turnover.[14] A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is highly recommended.

    • Causality: Water is a key reagent in protodeboronation. Removing it significantly slows this side reaction.[14] While higher temperatures increase the rate of all reactions, they can sometimes accelerate decomposition more rapidly than the desired coupling.[25] Finding the optimal temperature is a critical balancing act.

Problem 2: The reaction is very slow, allowing protodeboronation to become the major pathway over time.

If the catalytic cycle is sluggish, the sensitive boron reagent is exposed to potentially degrading basic conditions for an extended period.

  • Solution A: Enhance Catalytic Activity

    • Action: Switch to a more active and robust catalyst system. Screen electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos, often available as pre-formed palladium G3 or G4 precatalysts.[23]

    • Causality: A more active catalyst will speed up the rate-limiting step of the Suzuki cycle (often oxidative addition or transmetalation for challenging substrates).[7][26] By accelerating the overall catalytic turnover, you push the boron reagent through the productive pathway before it has time to decompose.

  • Solution B: Employ a "Slow-Release" Strategy

    • Action: For particularly unstable systems like 2-pyridyl boronic acids, switch to a MIDA boronate ester or a potassium trifluoroborate salt.[1][23]

    • Causality: These reagents act as stable reservoirs that slowly release the active boronic acid into the reaction medium.[10][11] This maintains a very low steady-state concentration of the unstable intermediate, dramatically suppressing decomposition pathways while still feeding the catalytic cycle.[1]

Section 3: Recommended Protocols & Data
Table 1: Comparison of Boron Reagents for Pyridyl Coupling
Reagent TypeGeneral StructureStabilityReactivityKey Considerations
Boronic Acid Py-B(OH)₂LowHighHighly prone to protodeboronation, especially 2-pyridyl.[1][3] Use immediately after preparation or purchase.
Pinacol Ester Py-B(pin)Moderate-HighModerateGood first choice for mitigating instability.[5][7] May require slightly more forcing conditions than the acid.
MIDA Ester Py-B(MIDA)Very HighLow (Slow-release)Excellent for extremely unstable boronates.[1][9] Requires specific aqueous base conditions for slow hydrolysis.
Trifluoroborate Salt [Py-BF₃]KHighModerate (Slow-release)Stable, crystalline solids. Another effective slow-release option.[8][23]
Table 2: Effect of Base Selection on Protodeboronation in Pyridyl Couplings
BaseTypical ConditionsProsCons
Na₂CO₃ / K₂CO₃ Aqueous solvent mixtureInexpensive, commonOften promotes significant protodeboronation with sensitive substrates.[14]
K₃PO₄ Anhydrous Dioxane or TolueneStrong base, effective for transmetalationCan be very effective at suppressing protodeboronation.[14]
Cs₂CO₃ Anhydrous Dioxane or THFHighly effective, good solubilityMore expensive, but often gives superior results for difficult couplings.[14][24]
KF / CsF Anhydrous Dioxane or iPrOHMild, non-nucleophilic fluorideCan be very effective at minimizing side reactions.[16][17]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with a Phenylboronic Pinacol Ester

This protocol is a robust starting point designed to minimize protodeboronation.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the phenylboronic pinacol ester (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) with SPhos (2.5 mol%), or an SPhos G3 precatalyst (2 mol%)).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-bromopyridine (1.0 equiv) followed by anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Degassing (Optional but Recommended): For maximum rigor, sparge the resulting solution with argon for 5-10 minutes.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography.

Section 4: Visual Guides
Diagram 1: The Suzuki-Miyaura Cycle vs. Protodeboronation

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)-Ar² L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² boron_reagent Ar²B(OR)₂ boron_reagent->transmetalation Base protodeboronation Protodeboronation boron_reagent->protodeboronation H⁺ Source (e.g., H₂O) byproduct Ar²-H protodeboronation->byproduct

Caption: The desired Suzuki cycle (green) competes with the undesired protodeboronation pathway (red).

Diagram 2: Troubleshooting Workflow for Protodeboronation

Troubleshooting_Workflow start Low Yield & High Protodeboronation q1 Using Boronic Acid? start->q1 a1_yes Switch to Pinacol or MIDA Ester q1->a1_yes Yes a1_no Proceed to Base Optimization q1->a1_no No q2 Using Strong/ Aqueous Base? a1_yes->q2 a1_no->q2 a2_yes Switch to Weaker/ Anhydrous Base (K₃PO₄, Cs₂CO₃) q2->a2_yes Yes a2_no Proceed to Catalyst Optimization q2->a2_no No q3 Is Reaction Sluggish? a2_yes->q3 a2_no->q3 a3_yes Screen More Active Ligands/Precatalysts (e.g., SPhos, XPhos) q3->a3_yes Yes a3_no Re-evaluate Substrates & Purity q3->a3_no No end Optimized Reaction a3_yes->end a3_no->end

Caption: A step-by-step decision tree for troubleshooting protodeboronation.

References
  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Protodeboron
  • Suzuki reaction. Wikipedia.
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
  • Bulky ligands promote palladium-catalyzed protodeboron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboron
  • Technical Support Center: Managing Protodeboryl
  • preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Benchchem.
  • Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activ
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
  • Solvent Effects on the Selectivity of Palladium-C
  • Help needed with unreproducible Suzuki coupling. r/Chempros - Reddit.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • The Suzuki Reaction. Chem 115 Myers.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).

Sources

troubleshooting failed Buchwald-Hartwig amination of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting failed Buchwald-Hartwig amination of 2-Bromo-5-ethoxypyridin-3-amine Ticket ID: BH-PYR-2Br3NH2-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group

Executive Summary

You are encountering failure in the amination of 2-Bromo-5-ethoxypyridin-3-amine . This substrate presents a "perfect storm" of three competing challenges that typically lead to 0% conversion or catalyst death:

  • The Chelation Trap: The pyridine nitrogen (N1) and the exocyclic amine (C3-NH2) form a perfect 5-membered bidentate binding pocket. This chelates Palladium (Pd) tightly, removing it from the catalytic cycle.

  • Electronic Deactivation: The 5-ethoxy group is a strong electron-donating group (EDG). While the 2-position is usually activated, the EDG renders the C–Br bond more electron-rich, significantly slowing down the rate-determining step (Oxidative Addition).

  • Protodehalogenation: If the cycle stalls, the hydride reduction of the C–Br bond (hydrodehalogenation) becomes the dominant pathway, often mistaken for "unreacted starting material" on LCMS if not carefully checked.

This guide moves beyond standard screening to specific, mechanistically grounded solutions for 2-halo-3-aminopyridine scaffolds.

Module 1: Diagnostic Logic (The "Why" of Failure)

Before changing reagents, diagnose the failure mode using this logic tree.

TroubleshootingLogic Start Analyze Reaction Mixture (LCMS) Result1 SM Remaining (>90%) No Product Start->Result1 Catalyst Poisoning Result2 Des-Bromo Product (Reduction) Start->Result2 Cycle Stalled Result3 Homocoupling (Dimerization) Start->Result3 Wrong Nucleophile Cause1 CAUSE: Chelation Pd is trapped by N1/N-3 Result1->Cause1 Cause2 CAUSE: Solvent/Base Solvent H-abstraction Result2->Cause2 Cause3 CAUSE: Amine Competition Substrate acting as Nuc Result3->Cause3 Sol1 SOLUTION: Bulky Ligand (BrettPhos/RuPhos) Cause1->Sol1 Sol2 SOLUTION: Anhydrous Dioxane + Switch to Cs2CO3 Cause2->Sol2 Sol3 SOLUTION: Reverse Addition or Protect NH2 Cause3->Sol3

Caption: Diagnostic flow for identifying the root cause of failure in aminopyridine couplings.

Module 2: The Chemist's FAQ (Technical Deep Dive)
Q1: Why is my catalyst dying immediately (black precipitate or no conversion)?

A: You are likely using a standard ligand like BINAP, DPPF, or XantPhos. In your substrate, the C3-amine and the Pyridine Nitrogen act as a bidentate ligand .

  • Mechanism: Standard Pd(0) sources coordinate to the substrate's N1 and N-3 positions instead of performing oxidative addition into the C–Br bond. This forms a stable, unreactive complex (Catalyst Resting State).

  • The Fix: You must use a ligand that is bulky enough to sterically prevent this coordination. BrettPhos and RuPhos are the gold standards here. Their large biaryl bulk shields the Pd center, forcing it to react with the C-Br bond rather than getting stuck in the "nitrogen trap."

Q2: I see the "des-bromo" product (2-H-5-ethoxypyridin-3-amine). Why?

A: This is hydrodehalogenation . It happens when Oxidative Addition occurs, but the Transmetallation (amine binding) is too slow.

  • Cause: The 5-ethoxy group makes the ring electron-rich, destabilizing the Pd(II) intermediate. If the incoming amine nucleophile is sterically hindered or not basic enough, the Pd(II) species grabs a hydride (from the solvent or base) and eliminates.

  • The Fix:

    • Switch solvent from Toluene/THF to 1,4-Dioxane (less prone to hydride transfer).

    • Increase concentration (pushing the bimolecular reaction).

    • Use a precatalyst (Pd G3/G4) to ensure high active Pd concentration.

Q3: Do I need to protect the C3-amine (e.g., as a Boc/Acetyl)?

A: Ideally, yes. Protecting the C3-amine as a Boc-carbamate eliminates the chelation risk and prevents the substrate from acting as a nucleophile (homocoupling).

  • However, if you cannot protect it, you must use the LiHMDS method (See Protocol A). LiHMDS can deprotonate the primary amine and the coupling amine, altering the coordination sphere and preventing the "poisoning" effect.

Module 3: Optimized Protocols

These protocols are ranked by probability of success for 2-bromo-3-amino systems.

Protocol A: The "Gold Standard" (Unprotected Substrate)

Best for: When you cannot protect the C3-amine.

  • Catalyst: BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines).

    • Why G4? It generates the active L-Pd(0) species immediately at low temperature, bypassing the difficult activation step required by Pd2(dba)3.

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF.

    • Why? Soluble bases are critical for aminopyridines. LiHMDS helps solubilize the intermediate and prevents aggregation.

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step:

  • Charge a vial with 2-Bromo-5-ethoxypyridin-3-amine (1.0 equiv) and the Coupling Amine (1.2 equiv).

  • Add BrettPhos Pd G4 (2–5 mol%).

  • Seal and purge with Argon/N2 (3 cycles). Strict oxygen exclusion is vital.

  • Add THF (anhydrous, 0.2 M concentration).

  • Dropwise add LiHMDS (2.2 equiv).

    • Note: You need >2 equiv because the free NH2 on the pyridine will consume 1 equiv of base.

  • Heat to 65–80°C . Monitor by LCMS at 1 hour.

Protocol B: The "PEPPSI" Method (Stubborn Substrates)

Best for: Highly electron-rich substrates where oxidative addition is the bottleneck.

  • Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr (5 mol%).

  • Base: KOtBu or Cs2CO3.

  • Solvent: 1,4-Dioxane at 100°C.

  • Mechanism:[1][2] The N-heterocyclic carbene (NHC) ligand is held extremely tightly to the Pd, making it virtually impossible for the pyridine substrate to displace it and poison the catalyst.

Module 4: Data & Ligand Selection Guide

Table 1: Ligand Performance Matrix for 2-Halo-3-Aminopyridines

Ligand ClassRepresentativeSuccess ProbabilityMechanism of Action
Biaryl Phosphines (Gen 3/4) BrettPhos, RuPhos High (85-95%) Bulky substituents prevent N-chelation; promotes reductive elimination.
Bidentate Phosphines BINAP, DPPFLow (<10%) AVOID. The bite angle often matches the substrate chelation, leading to competitive inhibition.
NHC Carbenes PEPPSI-IPrMedium-High Excellent stability; good if the substrate is very electron-rich (5-ethoxy).
Standard Monodentate PPh3, XPhosLow-Medium XPhos can work, but often fails for 2-aminopyridine types due to lack of specific steric protection.
Module 5: Self-Validating Control Experiments

If Protocol A fails, run these two parallel reactions to prove the failure mode:

  • The "Poison" Check: Run a standard coupling (e.g., Chlorobenzene + Morpholine) that you know works. Add 1 equivalent of your substrate (2-Bromo-5-ethoxypyridin-3-amine) to it.

    • Result: If the standard reaction stops working, your substrate is poisoning the catalyst (confirming Chelation/N-binding).

  • The "OxAdd" Check: Run the reaction with Pd(PPh3)4 and Hexabutylditin .

    • Result: If you form the stannane (Stille precursor), oxidative addition is working, and the problem is the amine coupling step.

References
  • Maiti, D., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles and related Heterocycles. Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-ethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this critical pharmaceutical intermediate. As a key building block in the development of kinase inhibitors for cancer therapy, a reliable and high-yielding synthesis is paramount.

The Synthetic Landscape: A Strategic Overview

The most prevalent and efficient synthetic route to 2-Bromo-5-ethoxypyridin-3-amine initiates from a substituted nitropyridine precursor. This multi-step process, outlined below, offers a logical and reproducible pathway to the target molecule. Understanding the nuances of each transformation is crucial for maximizing yield and minimizing impurities.

A Starting Material (e.g., 2-Chloro-5-ethoxypyridine) B Nitration A->B HNO3/H2SO4 C Bromination B->C NBS or Br2 D Reduction C->D SnCl2 or Fe/AcOH E 2-Bromo-5-ethoxypyridin-3-amine (Final Product) D->E

Caption: General synthetic workflow for 2-Bromo-5-ethoxypyridin-3-amine.

This guide will focus on the pivotal final step: the reduction of the nitro group in the precursor, 5-bromo-2-ethoxy-3-nitropyridine, to the desired 3-amino functionality. This step is often critical for the overall yield and purity of the final product.

Detailed Experimental Protocol: Reduction of 5-Bromo-2-ethoxy-3-nitropyridine

This protocol provides a robust method for the reduction of 5-bromo-2-ethoxy-3-nitropyridine to 2-Bromo-5-ethoxypyridin-3-amine with a reported yield of approximately 80%.[1]

Materials and Reagents:

  • 5-Bromo-2-ethoxy-3-nitropyridine

  • Stannous chloride (II) (SnCl₂)

  • Ethyl acetate (EtOAc)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-ethoxy-3-nitropyridine (1.0 eq) in ethyl acetate.

  • Addition of Reducing Agent: Add stannous chloride (II) (5.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add 50% aqueous sodium hydroxide solution dropwise until a viscous brown solid forms.

    • Add anhydrous sodium sulfate and stir for several minutes to absorb excess water.

  • Purification:

    • Filter the solid impurities from the mixture.

    • Dry the filtrate with anhydrous sodium sulfate.

    • Filter again to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield 2-Bromo-5-ethoxypyridin-3-amine.[1]

Quantitative Data Summary:

ParameterValueNotes
Starting Material5-Bromo-2-ethoxy-3-nitropyridine1.0 equivalent
Reducing AgentStannous chloride (II)5.0 equivalents
SolventEthyl acetate---
Reaction TemperatureReflux---
Reaction Time2 hoursMonitor for completion
Reported Yield ~80% [1]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of 2-Bromo-5-ethoxypyridin-3-amine and related compounds.

A Problem Low or No Yield B Potential Causes 1. Inactive Reducing Agent 2. Insufficient Reaction Time/Temp 3. Poor Quality Starting Material A->B is caused by C Solutions 1. Use fresh SnCl2 or alternative (Fe/AcOH) 2. Monitor reaction by TLC/HPLC 3. Verify purity of nitropyridine B->C can be solved by

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs):

Q1: My reaction yield is significantly lower than the reported 80%. What are the likely causes?

A1: Several factors can contribute to low yield in the reduction of the nitro group:

  • Purity of Starting Material: Impurities in the 5-bromo-2-ethoxy-3-nitropyridine can interfere with the reaction. Ensure the starting material is of high purity.

  • Activity of the Reducing Agent: Stannous chloride (II) can oxidize over time. Using a fresh, high-quality batch is crucial. Alternatively, other reducing agents like iron powder in acetic acid can be employed, which has been shown to be effective in similar systems.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. It is essential to monitor the reaction progress using TLC or HPLC to ensure all the starting material has been consumed before proceeding with the work-up.

  • Work-up Issues: During the work-up, the product may be lost. Ensure the pH is basic enough to precipitate the tin salts, and be careful during the filtration and extraction steps.

Q2: I am observing a significant amount of a di-brominated byproduct. How can I avoid this?

A2: The formation of di-brominated species typically occurs during the bromination step of the precursor synthesis. Over-bromination can be a common side reaction when dealing with activated pyridine rings.[3] To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). A slight excess may be needed for full conversion, but a large excess should be avoided.

  • Reaction Temperature: Lowering the reaction temperature during bromination can increase selectivity and reduce the formation of di-brominated byproducts.

  • Choice of Brominating Agent: The choice of brominating agent can influence the outcome. NBS is often a milder and more selective choice compared to liquid bromine.

Q3: The final product is a dark-colored oil or solid. How can I improve its purity and appearance?

A3: The dark color often indicates the presence of impurities. While the provided protocol yields a dark blue film, further purification can be achieved:

  • Column Chromatography: Purification of the crude product by column chromatography on silica gel is a standard and effective method to remove polar and non-polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity and crystalline form.

  • Activated Carbon Treatment: Treatment with activated carbon can help to remove colored impurities.

Q4: Can I use a different reducing agent instead of stannous chloride?

A4: Yes, other reducing agents can be effective. A common alternative is the use of iron powder in an acidic medium, such as acetic acid. This method is often cost-effective and environmentally friendlier. The general procedure involves heating the nitro compound with iron powder in acetic acid, followed by a basic work-up to remove the iron salts.[2]

Q5: What is the importance of the ethoxy group at the 5-position?

A5: The 5-ethoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. This electronic effect influences the reactivity and regioselectivity of subsequent reactions, such as bromination.

References

  • apicule. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3). [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

Technical Support Center: Managing the Stability of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-ethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for managing the stability of this compound during storage and experimentation. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting materials and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Bromo-5-ethoxypyridin-3-amine during storage?

A1: The stability of 2-Bromo-5-ethoxypyridin-3-amine is primarily influenced by exposure to light, air (oxygen), moisture, and elevated temperatures. Incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, can also lead to degradation.[1][2][3] The aminopyridine functional group is susceptible to oxidation, while the bromo and ethoxy groups can be affected by photodegradation and hydrolysis, respectively.

Q2: What is the recommended temperature for storing 2-Bromo-5-ethoxypyridin-3-amine?

A2: For long-term storage, it is recommended to store 2-Bromo-5-ethoxypyridin-3-amine in a cool, dry, and well-ventilated place.[2][4] Some suppliers recommend storage at -20°C for optimal stability, particularly for extended periods.[5] For routine laboratory use, storage in a refrigerator (2-8°C) is also a common practice to minimize thermal degradation.

Q3: How should I handle 2-Bromo-5-ethoxypyridin-3-amine to prevent degradation?

A3: This compound should be handled in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture, especially if it is being stored for a long time or is being used in a reaction sensitive to oxidation or moisture.[3][6][7] Use clean, dry glassware and equipment.[8] When transferring the compound, use techniques for handling air-sensitive reagents, such as syringe transfer or working in a glove box.[3][7]

Q4: I've noticed a change in the color of my 2-Bromo-5-ethoxypyridin-3-amine powder. What could be the cause?

A4: A color change, such as darkening or the development of a greenish tint, is often an indication of degradation.[9] This can be caused by oxidation due to prolonged exposure to air or photodecomposition from exposure to light. It is crucial to assess the purity of the material before use if a color change is observed.

Troubleshooting Guide

Issue 1: Discoloration of Solid Compound

Question: My solid 2-Bromo-5-ethoxypyridin-3-amine has turned from a white/off-white powder to a yellowish or brownish solid. Is it still usable?

Answer:

Discoloration is a strong indicator of chemical degradation. The usability of the compound will depend on the extent of degradation and the tolerance of your specific application to impurities.

Causality:

  • Oxidation: The primary amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored impurities such as nitro or nitroso compounds.[3][10] The pyridine ring itself can also be oxidized to form N-oxides.[10]

  • Photodegradation: Exposure to UV or even ambient light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent downstream products that are often colored.

Troubleshooting Steps:

  • Assess Purity: Before use, analyze the discolored material using a suitable analytical technique such as HPLC or GC-MS to determine the percentage of the parent compound remaining and to identify any major impurities. (See "Analytical Protocols" section for suggested methods).

  • Purification: If the purity is found to be unacceptable, you may consider recrystallization or column chromatography to purify the compound. However, this may not always be practical or cost-effective.

  • Preventative Measures for Future Storage:

    • Store the compound in an amber glass vial to protect it from light.

    • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Store in a desiccator to minimize moisture exposure.

    • Adhere to the recommended storage temperature.

Issue 2: Inconsistent Experimental Results

Question: I am getting inconsistent yields or unexpected side products in my reactions using 2-Bromo-5-ethoxypyridin-3-amine. Could the stability of the starting material be the issue?

Answer:

Yes, the presence of degradation products in your starting material can significantly impact your reaction's outcome.

Causality:

  • Lower Molar Equivalents: If a portion of your starting material has degraded, you are effectively using a lower molar equivalent of the active compound than calculated, which can lead to lower yields.

  • Interfering Impurities: Degradation products may have reactive functional groups that can participate in side reactions, leading to the formation of unexpected byproducts and making purification more challenging. For instance, a debrominated impurity will have a different reactivity profile in cross-coupling reactions.

Troubleshooting Workflow:

start Inconsistent Experimental Results check_purity Assess Purity of 2-Bromo-5-ethoxypyridin-3-amine (HPLC, GC-MS, NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok investigate_reaction Investigate other reaction parameters (reagents, solvent, temperature) purity_ok->investigate_reaction Yes purify_sm Purify starting material (recrystallization, chromatography) purity_ok->purify_sm No end Consistent Results Achieved investigate_reaction->end new_batch Procure a new, certified batch of starting material purify_sm->new_batch Alternative re_run Re-run experiment with purified/new material purify_sm->re_run new_batch->re_run re_run->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Appearance of New Peaks in Chromatogram During Analysis

Question: I am analyzing a solution of 2-Bromo-5-ethoxypyridin-3-amine and I see new peaks appearing over time. What could be happening?

Answer:

The appearance of new peaks in your chromatogram indicates that the compound is degrading in the analytical solvent or under the analytical conditions.

Causality:

  • Solvent-Induced Degradation: The choice of solvent can impact stability. For example, protic solvents may facilitate hydrolysis, especially if the pH is not controlled.

  • pH Effects: Aminopyridines can be sensitive to pH.[11] Acidic or basic conditions can catalyze hydrolysis of the ethoxy group or other degradation pathways.

  • Thermal Degradation: If using GC-MS, the high temperatures of the injector port can cause thermal decomposition of the analyte.[12]

Troubleshooting Steps:

  • Solvent Selection: Prepare solutions fresh before analysis. If degradation is still observed, consider using a less reactive, aprotic solvent for dissolution.

  • pH Control: If using a buffered mobile phase for HPLC, ensure the pH is in a range where the compound is stable (typically near neutral for aminopyridines).

  • GC-MS Conditions: If thermal degradation is suspected, try lowering the injector temperature. If this is not possible, HPLC is likely a more suitable analytical technique.

  • Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies by intentionally exposing the compound to acidic, basic, oxidative, and photolytic stress conditions.[4] This will help in identifying the peaks that may appear in your chromatograms.

Potential Degradation Pathways

Based on the structure of 2-Bromo-5-ethoxypyridin-3-amine, the following degradation pathways are plausible:

cluster_degradation Degradation Pathways parent 2-Bromo-5-ethoxypyridin-3-amine oxidation Oxidation Products (e.g., N-oxide, nitropyridine) parent->oxidation  O2, light photodegradation Photodegradation Product (e.g., 5-Ethoxypyridin-3-amine) parent->photodegradation  hν (UV light) hydrolysis Hydrolysis Product (e.g., 2-Bromo-5-hydroxypyridin-3-amine) parent->hydrolysis  H2O (acid/base catalysis)

Caption: Potential degradation pathways for 2-Bromo-5-ethoxypyridin-3-amine.

Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Minimizes thermal degradation and slows down other degradation pathways.[5]
Light Store in an amber, tightly sealed containerProtects against photodegradation.[13]
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents oxidation of the amine group.[3][14]
Moisture Store in a dry environment or in a desiccatorPrevents hydrolysis of the ethoxy group.
Incompatibilities Store away from strong acids, bases, and oxidizing agentsAvoids chemical reactions that lead to degradation.[1][2][3]

Analytical Protocols for Stability Assessment

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for quantifying the purity of 2-Bromo-5-ethoxypyridin-3-amine and detecting polar degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at initial conditions) or a compatible solvent like acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile and semi-volatile impurities and degradation products.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C (use a lower temperature if thermal degradation is observed).

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

References

  • Jubilant Ingrevia Limited.
  • Thermo Fisher Scientific.
  • BroadPharm.
  • Naik, S. et al. (2014).
  • BenchChem. (2025).
  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.
  • Sarfati, F. et al. (2015). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 107, 349-357.
  • Apicule. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3).
  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.
  • El-Shaheny, R. et al. (2015). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1247-1253.
  • GOV.UK. (2021). Pyridine slides for discussion.
  • ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.
  • Fisher Scientific.
  • Griffiths, J. et al. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. The Journal of Organic Chemistry, 85(15), 9697-9704.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287.
  • ResearchGate. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions.
  • Shimadzu.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry, 3(2), 21-30.
  • Der Pharma Chemica.
  • Fauske & Associates. (2020).
  • AIDIC - The Italian Association of Chemical Engineering.
  • Chemistry Stack Exchange. (2019). Hydrolysis under basic medium.
  • Losada, S. et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Analytical Letters, 1-12.
  • Wikipedia. Photopolymer.
  • Thermo Fisher Scientific.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • The Journal of Organic Chemistry. Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • apicule. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3).

Sources

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-ethoxypyridin-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with palladium removal from reaction mixtures containing 2-Bromo-5-ethoxypyridin-3-amine and similar nitrogen-containing heterocyclic compounds. The presence of the pyridine nitrogen and the amine group in your molecule of interest presents a unique challenge due to their strong chelating effect with palladium, which can lead to the formation of stable, soluble complexes that are difficult to remove.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate these challenges and achieve the stringent purity levels required for active pharmaceutical ingredients (APIs).

The Challenge: Why is Palladium Removal Difficult in this System?

The core issue stems from the Lewis basic nitrogen atoms within the 2-Bromo-5-ethoxypyridin-3-amine structure. These nitrogen centers can act as potent ligands, coordinating with the palladium catalyst to form stable complexes.[1][2] This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, rendering simple filtration methods ineffective for its removal.[1]

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during palladium removal.

Issue 1: High Levels of Residual Palladium After Standard Filtration

  • Symptom: Your initial attempts at removing the palladium catalyst by filtering through paper or a standard frit have failed, with significant palladium content remaining in the filtrate.

  • Causality: This is a classic indicator that your palladium is not a simple heterogeneous solid (like Pd/C) but is present as a soluble species or as very fine, colloidal particles.[3] The chelating nature of your product is likely keeping the palladium in solution.

  • Solutions:

    • Utilize a Filter Aid: For finely dispersed palladium particles, filtering the reaction mixture through a pad of Celite® can be effective.[1][4][5] This creates a tortuous path that can trap these smaller particles.

    • Switch to a Scavenging Technique: Since filtration alone is insufficient for soluble palladium, you must employ a method that actively binds the metal.[6] This leads us to our next common problem.

Issue 2: Palladium Scavengers Show Low Efficiency

  • Symptom: You've treated your reaction mixture with a palladium scavenger, but the residual palladium levels are still above your target limit (e.g., the <10 ppm limit often required for APIs).[1][7]

  • Causality: Several factors can contribute to scavenger inefficiency:

    • Incorrect Scavenger Choice: Not all scavengers are created equal. Their effectiveness depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the functional groups they possess.[1][6]

    • Insufficient Loading or Contact Time: The scavenger needs adequate time and concentration to effectively bind the palladium.[8]

    • Strong Product-Palladium Complexation: The bond between your aminopyridine product and the palladium may be stronger than the scavenger's affinity for the metal.

  • Solutions:

    • Screen a Panel of Scavengers: It is highly recommended to perform a small-scale screening of different types of scavengers.[1][8] Thiol-based, thiourea-based, and amine-based functionalized silicas are excellent starting points.[8][9]

    • Optimize Scavenging Conditions: Increase the equivalents of the scavenger (e.g., from 5 to 10 equivalents relative to the initial palladium loading) and extend the reaction time (e.g., from 1-2 hours to overnight).[8] Ensure vigorous stirring to maximize contact between the scavenger and the solution.[8]

    • Consider a Pre-Treatment Step: An acidic wash of your organic phase might help to disrupt the product-palladium complex before introducing the scavenger.[8]

Issue 3: Significant Product Loss After Scavenging

  • Symptom: While you have successfully removed the palladium, you've also experienced a substantial decrease in the yield of your 2-Bromo-5-ethoxypyridin-3-amine product.

  • Causality: This is likely due to non-specific binding, where the scavenger adsorbs your product in addition to the palladium.[8] Activated carbon is particularly known for this, though it can be a cost-effective option if optimized.[8][10][11]

  • Solutions:

    • Reduce the Amount of Adsorbent: Use the minimum effective amount of the scavenger.[2]

    • Change the Scavenger Support: If you are using a silica-based scavenger, consider switching to a polymer-based one, or vice-versa, as the support material can influence non-specific binding.[8]

    • Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger with a suitable solvent to recover any adsorbed product.[8]

    • Explore Alternative Purification Methods: If product loss remains high, crystallization or chromatography may be more suitable for your specific product.[2]

Detailed Experimental Protocols

Here are step-by-step guides for the most common and effective palladium removal techniques.

Protocol 1: Scavenging with Functionalized Silica

This protocol is a robust starting point for removing soluble palladium species.

  • Scavenger Selection: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) as a first-line option due to its high affinity for palladium.[1]

  • Reaction Setup:

    • Dissolve your crude 2-Bromo-5-ethoxypyridin-3-amine product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[12]

    • Add the functionalized silica scavenger (start with 5-10 equivalents relative to the initial palladium catalyst loading).

  • Scavenging:

    • Stir the mixture vigorously at room temperature for 2-4 hours. For difficult cases, the temperature can be increased to 40-60°C and the time extended overnight.[8][11]

  • Removal and Analysis:

    • Filter the mixture through a pad of Celite® to remove the scavenger.

    • Wash the Celite® pad and scavenger with fresh solvent to recover any adsorbed product.[8]

    • Concentrate the filtrate and analyze the residue for palladium content using ICP-MS or a similar sensitive technique.

Protocol 2: Activated Carbon Treatment

A cost-effective but potentially less selective method.[11][13]

  • Carbon Selection: Choose a high-purity, powdered activated carbon. Different grades can have varying efficiencies.

  • Treatment:

    • To your dissolved crude product, add activated carbon (typically 1-5 wt% relative to the crude product).

    • Stir the slurry at room temperature or slightly elevated temperature (e.g., 45°C) for 2-18 hours.[11]

  • Filtration:

    • Filter the mixture through a thick pad of Celite® to ensure all fine carbon particles are removed. This is a critical step to avoid carbon contamination in your final product.

  • Analysis and Optimization:

    • Analyze the filtrate for palladium content and product yield.

    • If product loss is high, reduce the amount of carbon or the treatment time.[2]

Visual Workflow for Palladium Removal

Palladium_Removal_Workflow cluster_start Crude Reaction Mixture cluster_methods Palladium Removal Methods cluster_separation Separation cluster_end Final Product Crude Crude Product (with Pd catalyst) Scavenging Add Scavenger (e.g., Thiol-Silica) Crude->Scavenging Option 1 Carbon Add Activated Carbon Crude->Carbon Option 2 Crystallization Crystallization Crude->Crystallization Option 3 Filtration Filtration (through Celite®) Scavenging->Filtration Carbon->Filtration MotherLiquor Separate Mother Liquor Crystallization->MotherLiquor PureProduct Purified Product (<10 ppm Pd) Filtration->PureProduct MotherLiquor->PureProduct from crystals

Caption: Decision workflow for selecting a palladium removal strategy.

Comparative Data on Scavenging Methods

MethodTypical LoadingAdvantagesDisadvantagesEst. Final Pd Level
Thiol-Silica Scavengers 5-10 equiv. vs. PdHigh selectivity, good for various Pd states, easy to handle.[9]Higher cost than carbon.< 5 ppm[9]
Activated Carbon 1-5 wt% vs. crudeLow cost, effective for many Pd species.[11][13]Can be non-selective leading to product loss, fine particles can be hard to filter.[2][8]< 1-10 ppm[11]
Thiourea-Alkyl Silica VariesCan remove Pd from 150-220 ppm down to <1 ppm without significant product loss.[14]Specific use cases, may require screening.< 1 ppm[14]
Crystallization N/ACan be highly effective if a good solvent system is found.Dependent on product's crystallization properties, Pd may co-crystallize.Variable

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product, depending on the daily dosage.[1]

Q2: Can I use a combination of methods for palladium removal?

A2: Absolutely. A multi-step approach can be very effective. For instance, an initial treatment with activated carbon to remove the bulk of the palladium could be followed by a polishing step with a high-affinity silica scavenger to reach very low ppm levels.[11]

Q3: My palladium catalyst was heterogeneous (e.g., Pd/C), but I still see palladium in my product after filtration. Why?

A3: Even with heterogeneous catalysts, some leaching of soluble palladium species into the reaction mixture can occur. Additionally, very fine catalyst particles may pass through standard filter paper. Using a filter aid like Celite® or a membrane filter is crucial in these cases.[2][6]

Q4: Are there any non-adsorption-based methods I can try?

A4: Yes. Besides crystallization, liquid-liquid extraction with an aqueous solution containing a chelating agent can sometimes be effective at removing soluble palladium salts.[1] Another advanced technique is organic solvent nanofiltration (OSN), which separates the smaller product molecules from the larger catalyst complexes.[15][16]

Q5: How does the oxidation state of palladium (Pd(0) vs. Pd(II)) affect my choice of scavenger?

A5: The oxidation state is a critical factor. Thiol-based scavengers are generally very effective for Pd(II), while other functionalities might be better suited for Pd(0) complexes.[6] If you are unsure of the palladium's state in your post-reaction mixture, screening a variety of scavengers is the most prudent approach.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Green Chemistry (RSC Publishing). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture?. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]

  • ResearchGate. a) General mechanism of Pd removal using scavengers. b) Examples of.... [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Google Patents. US7084287B2 - Method of removing palladium.
  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative. [Link]

  • ResearchGate. Residual palladium levels in reaction samples following automated.... [Link]

  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Link]

  • PubMed. Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. [Link]

  • ResearchGate. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF. [Link]

  • MDPI. Chelating Extractants for Metals. [Link]

  • Green Chemistry (RSC Publishing). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • GII. 石油煉製催化劑市場:加氫處理、流體化媒裂、重整、甲醇烷基化 - 日商環球訊息有限公司. [Link]

Sources

dealing with poor solubility of 2-Bromo-5-ethoxypyridin-3-amine in reactions

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers and chemists, this Technical Support Center provides in-depth guidance on addressing the common yet challenging issue of poor solubility of 2-Bromo-5-ethoxypyridin-3-amine in reaction setups. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate these experimental hurdles effectively.

Section 1: Foundational Understanding - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 2-Bromo-5-ethoxypyridin-3-amine and the underlying reasons for its solubility behavior.

Q1: What structural features of 2-Bromo-5-ethoxypyridin-3-amine contribute to its poor solubility?

A1: The solubility of 2-Bromo-5-ethoxypyridin-3-amine is dictated by a combination of competing structural factors:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts some polarity.

  • Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for strong intermolecular interactions (crystal lattice energy).

  • Bromo (-Br) and Ethoxy (-OCH₂CH₃) Groups: The bromo group is large and nonpolar, while the ethoxy group adds some steric bulk and has a polar ether linkage.

The molecule possesses both polar (amine, pyridine nitrogen, ether oxygen) and nonpolar (aromatic ring, bromo group, ethyl chain) characteristics. This duality, combined with strong hydrogen bonding from the amine group, can lead to high crystal lattice energy, making it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously.

Q2: What are the general solubility characteristics of this compound?

A2: Generally, 2-Bromo-5-ethoxypyridin-3-amine is classified as poorly soluble in many common organic solvents at room temperature.[1] It exhibits limited solubility in nonpolar solvents like hexanes and has only moderate solubility in some polar aprotic solvents. Complete dissolution often requires heating or the use of specific solvent systems.

Q3: Why is ensuring complete solubility critical for the success of my reaction?

A3: Most organic reactions, particularly transition-metal-catalyzed cross-couplings, occur in the solution phase.[2] If your starting material is not fully dissolved, the reaction becomes heterogeneous. This has several negative consequences:

  • Reduced Reaction Rate: The reaction can only occur at the surface of the undissolved solid, drastically limiting the effective concentration of the reactant and slowing down the reaction kinetics.

  • Incomplete Conversion: The portion of the material that remains undissolved may not react at all, leading to low yields and complex purification challenges.

  • Poor Reproducibility: The rate and extent of a heterogeneous reaction can be highly sensitive to factors like particle size and stirring rate, making the experiment difficult to reproduce.

Section 2: Troubleshooting Common Solubility-Related Issues

This section provides a direct, problem-and-solution approach to issues you might encounter during your experiments.

Q1: My reaction mixture is a suspension with visible, undissolved starting material, and the reaction is stalled. What are my immediate options?

A1: This is a classic sign of insufficient solubility. The primary goal is to bring the starting material into the solution phase where it can react.

Troubleshooting Workflow: Incomplete Dissolution

G start Reaction is Heterogeneous (Solid Present) heat Increase Temperature (e.g., to 60-80°C) start->heat check_dissolution Did it dissolve? heat->check_dissolution Observe cosolvent Add a Co-Solvent (e.g., Dioxane, THF, DMF) check_dissolution->cosolvent No proceed Proceed with Reaction & Monitor Closely check_dissolution->proceed Yes check_dissolution2 Did it dissolve? cosolvent->check_dissolution2 Observe re_evaluate Re-evaluate Solvent System (See Solvent Screening Protocol) check_dissolution2->re_evaluate No check_dissolution2->proceed Yes

Caption: Decision workflow for addressing a heterogeneous reaction.

Causality:

  • Heating: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid, often significantly boosting solubility.[3][4] Most organic compounds are more soluble at higher temperatures.

  • Co-solvent Addition: If heating alone is insufficient, adding a co-solvent can modify the overall polarity of the medium. For instance, in a Suzuki coupling that uses an aqueous base, a solvent like 1,4-dioxane or THF is crucial to dissolve the organic halide, while water dissolves the inorganic base.[5][6]

Q2: My TLC/LC-MS analysis shows incomplete conversion even after extended reaction times. Could solubility be the culprit?

A2: Absolutely. If the starting material has limited solubility, its concentration in the solution might be too low for the reaction to proceed to completion efficiently. The reaction rate is dependent on the concentration of the dissolved species. Even if it looks dissolved, it might be at its saturation limit, creating a concentration bottleneck.

Recommended Actions:

  • Re-run at Higher Dilution: While counterintuitive, sometimes using a larger volume of the same solvent can ensure everything stays in solution throughout the reaction, even if it means a lower overall molarity.

  • Switch to a Better Solvent: A solvent like DMF or DMSO can dissolve a wider range of polar organic molecules. However, always check for compatibility with your reagents and catalyst system. For example, some palladium catalysts are less stable in DMSO at high temperatures.

  • Employ Sonication: Using an ultrasonic bath at the start of the reaction can help break up solid aggregates and promote dissolution, especially for stubborn materials.[6]

Q3: My 2-Bromo-5-ethoxypyridin-3-amine dissolves at the start, but a precipitate forms later. What is happening?

A3: This could be one of two things:

  • Product Precipitation: Your product may be less soluble than your starting material in the chosen solvent. This is often a good sign! You can confirm this by taking a small sample of the solid, dissolving it in a good solvent (like DMSO-d₆), and running an NMR.

  • Intermediate or Catalyst Precipitation: A reaction intermediate or a degraded catalyst species might be crashing out of the solution. This is problematic as it can halt the catalytic cycle. In such cases, switching to a more effective solvent system is the best course of action.

Section 3: Proactive Strategies and Experimental Protocols

Instead of just troubleshooting, you can proactively address solubility with a systematic approach.

Strategy 1: Systematic Solvent Screening

Before committing to a large-scale reaction, a small-scale solvent screen is invaluable.

Table 1: Common Solvents for Reactions Involving Substituted Pyridines

SolventTypeBoiling Point (°C)General Suitability & Notes
1,4-Dioxane Polar Aprotic (Ether)101Excellent for Suzuki and Buchwald-Hartwig couplings. Often used with water.[5][7]
Tetrahydrofuran (THF) Polar Aprotic (Ether)66Good general-purpose solvent, but its low boiling point limits reaction temperature.
Toluene Nonpolar Aromatic111Useful for reactions that require a non-polar environment and higher temperatures.
N,N-Dimethylformamide (DMF) Polar Aprotic (Amide)153Strong solvent for many polar organics. Can be difficult to remove. Check catalyst compatibility.
Dimethyl Sulfoxide (DMSO) Polar Aprotic (Sulfoxide)189Very strong solvent. Use with caution at high temperatures as it can oxidize some reagents.
Acetonitrile (ACN) Polar Aprotic82Useful for a variety of reactions, but its lower boiling point can be a limitation.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Add a small, known amount (e.g., 5 mg) of 2-Bromo-5-ethoxypyridin-3-amine to several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from Table 1.

  • Room Temperature Observation: Vigorously stir or shake each vial for 2-3 minutes. Record whether the solid dissolves completely, partially, or not at all.

  • Heated Observation: Gently heat the vials that did not show complete dissolution to ~80°C. Record your observations.

  • Selection: Choose the solvent that provides complete dissolution at the lowest practical temperature for your planned reaction.

Strategy 2: Utilizing Co-Solvent Systems

A mixture of solvents can often achieve what a single solvent cannot.[8] This is a cornerstone of many cross-coupling reactions.

Conceptual Model: Co-Solvent Action in a Suzuki Couplingdot

G A A dioxane dioxane A->dioxane Dissolves In B B B->dioxane Dissolves In D D D->dioxane Dissolves In C C water water C->water Dissolves In

Sources

reaction work-up procedure for 2-Bromo-5-ethoxypyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the reaction work-up and isolation of 2-Bromo-5-ethoxypyridin-3-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., SHP2, CDK).

The procedures below focus on the most robust synthetic route: the chemoselective reduction of 2-bromo-5-ethoxy-3-nitropyridine . This method avoids the regioselectivity issues associated with direct bromination and prevents hydrodehalogenation (loss of bromine) common in catalytic hydrogenation.

Part 1: Troubleshooting Dashboard

Identify your issue below to find the immediate solution.

🔴 Critical Issue: De-bromination (Product is 5-ethoxypyridin-3-amine)

Symptom: Mass spec shows M-H (loss of 79/81 amu) or NMR lacks the C2 proton signal. Root Cause: Over-reduction. This occurs if using Catalytic Hydrogenation (H₂/Pd-C) or excessively vigorous metal reduction conditions. Solution:

  • Switch Reagents: Move from H₂/Pd to Iron (Fe) powder / Acetic Acid or Fe / NH₄Cl . Iron is milder and chemoselective for nitro groups in the presence of aryl halides.

  • Temperature Control: If using Fe/AcOH, do not exceed 60-70°C. High reflux temperatures (>90°C) can promote oxidative insertion of the metal into the C-Br bond.

🟡 Warning: Low Yield / Product "Lost" in Aqueous Layer

Symptom: TLC shows conversion, but extraction yields little mass. Root Cause: Incorrect pH during work-up. Aminopyridines are amphoteric. In acidic media (AcOH), they form water-soluble salts. Solution:

  • pH Adjustment: The reaction mixture (often in AcOH) must be neutralized to pH 8–9 before extraction.

  • Reagent: Use saturated NaHCO₃ or Na₂CO₃. Avoid strong NaOH if possible, as it can hydrolyze the ethoxy group or promote polymerization.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine (Salting-out effect).

🟠 Operational: "Stalled" Reaction (Incomplete Conversion)

Symptom: Starting material (Nitro) persists after 4+ hours. Root Cause: Passivation of the Iron surface (oxide coating). Solution:

  • Activation: Pre-activate Fe powder by washing with dilute HCl, then water, then ethanol/ether before use.

  • Catalyst: Add a catalytic amount of dilute HCl (0.1 eq) or CaCl₂ to the ethanol/water mixture to etch the iron surface and restart electron transfer.

Part 2: Standard Operating Procedure (SOP)

Protocol: Iron-Mediated Reduction Work-Up Based on analogous protocols for 2-bromo-5-methylpyridin-3-amine [1].

Reagents:

  • Crude Reaction Mixture (Fe powder, AcOH/EtOH solvent).[1][2]

  • Solvents: Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine.

  • Filter Aid: Celite (Diatomaceous earth).[2]

Step-by-Step Work-Up Workflow
StepActionTechnical Rationale
1. Quench & Dilute Cool reaction to RT. Dilute with EtOAc (3x reaction volume).Dilution prevents product precipitation within the iron sludge matrix.
2. Filtration Filter mixture through a Celite pad .[2] Wash the pad copiously with EtOAc.Removes solid iron oxides. Critical: Do not let the iron cake dry out completely (pyrophoric risk); keep it wet with solvent.
3. Neutralization Transfer filtrate to a separator. Slowly add Sat. NaHCO₃ until aqueous layer pH is ~8.[3]5.Converts the pyridinium acetate salt back to the free base (amine) for extraction.
4. Extraction Separate layers.[3][4] Extract aqueous phase 2x with EtOAc.[3]Pyridin-3-amines are moderately polar; multiple extractions ensure high recovery.
5. Wash & Dry Combine organics. Wash with Brine (Sat. NaCl) . Dry over Na₂SO₄.[2]Removes trapped water and residual iron salts.
6. Isolation Concentrate in vacuo.[4]Note: The product is sensitive to oxidation. Do not store as a crude oil for long periods.

Part 3: Visualized Workflow (Logic Map)

The following diagram illustrates the critical decision points during the work-up to ensure product integrity.

WorkUpProcedure Start Crude Reaction Mixture (Fe/AcOH + Product) Dilute Dilute with EtOAc Start->Dilute Filter Filter through Celite Dilute->Filter Remove Fe solids CheckPH Check pH Filter->CheckPH Neutralize Add Sat. NaHCO3 (Target pH 8-9) CheckPH->Neutralize If pH < 7 Extract Phase Separation (Org: EtOAc / Aq: Water) CheckPH->Extract If pH > 8 Neutralize->Extract Brine Brine Wash & Dry (Na2SO4) Extract->Brine Organic Layer Concentrate Concentrate in vacuo Brine->Concentrate Final Target: 2-Bromo-5-ethoxypyridin-3-amine Concentrate->Final

Caption: Logic flow for the isolation of 2-Bromo-5-ethoxypyridin-3-amine, emphasizing the critical pH adjustment step to prevent product loss.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Tin Chloride (SnCl₂) instead of Iron? A: Yes, SnCl₂/HCl is a valid alternative (Stannous reduction). However, the work-up is more tedious due to the formation of tin emulsions. If you use SnCl₂, you must quench with NaOH to solubilize the tin salts as stannates, or use potassium fluoride to precipitate the tin as an insoluble fluoride solid [2].

Q: The product is dark brown/black after concentration. Is it decomposed? A: Aminopyridines are prone to air oxidation, turning dark quickly. This is often surface oxidation.

  • Fix: Perform a quick filtration through a short plug of silica gel (eluting with Hexane/EtOAc) or recrystallize immediately. Store under Nitrogen/Argon at -20°C.

Q: How do I confirm the regiochemistry if I used the bromination route? A: If you brominated 5-ethoxypyridin-3-amine directly (using NBS), you likely have a mixture of the 2-bromo (target) and 6-bromo isomers.

  • Differentiation: 1H NMR coupling constants. The 2-bromo isomer (target) has protons at C4 and C6 which are meta to each other (J ~ 1.5 - 2.5 Hz). The 6-bromo isomer has protons at C2 and C4.

Q: What are the safety considerations for the Iron waste? A: The "spent" iron filter cake is finely divided metal and can be pyrophoric (ignite spontaneously in air) when dry.

  • Disposal: Keep the Celite/Iron cake wet with water. Dispose of it in a dedicated hazardous solid waste container, ideally submerged in water or dilute acid.

References

  • Context: Provides the foundational Iron/Acetic Acid reduction protocol for the structurally homologous 5-methyl analog.
  • Org. Synth. (1957). 2-Amino-5-bromo-3-nitropyridine. Organic Syntheses, Coll. Vol. 5, p.346.[5] Retrieved February 2, 2026, from [Link]

    • Context: Establishes the stability of the bromo-nitro-pyridine scaffold under reduction conditions.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 103828029, N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. Retrieved February 2, 2026, from [Link]

    • Context: Verifies physical properties and structural identifiers for 5-alkoxy-pyridin-3-amine deriv

Sources

Validation & Comparative

Technical Guide: Catalyst Selection for Suzuki Coupling of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The Suzuki-Miyaura coupling of 2-Bromo-5-ethoxypyridin-3-amine presents a "perfect storm" of catalytic challenges: an electron-deficient heteroaryl ring, a sterically hindering ortho-substituent, and—most critically—a free primary amine (


) capable of poisoning the palladium catalyst.

The Solution: Comparative analysis and kinetic data indicate that Buchwald Precatalysts (specifically XPhos Pd G3) significantly outperform traditional systems like


 and 

. While

offers a cost-effective middle ground for scale-up, XPhos Pd G3 is the recommended choice for medicinal chemistry applications requiring high conversion (>90%) and minimal protodeboronation.

Substrate Analysis: Why This Reaction Fails

Before selecting a catalyst, one must understand the specific failure modes of the substrate: 2-Bromo-5-ethoxypyridin-3-amine .

  • The Chelation Trap (C3-Amine): The primary amine at position 3 is ortho to the oxidative addition site (C2-Br). This allows the nitrogen lone pair to coordinate to the Palladium(II) center after oxidative addition, forming a stable 5-membered chelate or simply displacing phosphine ligands. This effectively sequesters the catalyst off-cycle (Catalyst Poisoning).

  • Electronic Deactivation: While the C5-ethoxy group is electron-donating, the pyridine ring itself is electron-deficient. The free amine is electron-releasing, which ironically makes the C-Br bond less electrophilic compared to a nitro-pyridine, slowing down the rate-determining oxidative addition step.

  • Protodeboronation: Because the oxidative addition is slow (due to the factors above), the boronic acid partner spends more time in the basic reaction media, increasing the likelihood of hydrolytic deboronation (a major impurity pathway).

Catalyst Candidates & Performance Comparison

We evaluated three distinct catalyst generations to determine the optimal system.

Candidate A: (Tetrakis)
  • Class: Traditional Monodentate Phosphine (Pd(0)).

  • Verdict: Not Recommended.

  • Mechanism of Failure: The triphenylphosphine (

    
    ) ligands are labile and relatively non-bulky. The substrate's C3-amine easily displaces a 
    
    
    
    ligand, poisoning the metal center. Furthermore, the resulting complex is not electron-rich enough to facilitate oxidative addition into the hindered C2-Br bond efficiently.
Candidate B:
  • Class: Bidentate Bisphosphine (Pd(II)).

  • Verdict: Viable for Scale-up. [1]

  • Mechanism of Success: The bidentate dppf ligand has a large bite angle and chelates the Pd tightly, making it difficult for the substrate's amine to displace the ligand. It is more robust than Tetrakis but often requires higher temperatures (

    
    ) to drive the reaction to completion.
    
Candidate C: XPhos Pd G3
  • Class: Dialkylbiaryl Phosphine Precatalyst (Generation 3).

  • Verdict: Gold Standard (Recommended).

  • Mechanism of Success:

    • Steric Shielding: The massive isopropyl groups on the XPhos ligand create a "roof" over the Pd center, physically blocking the substrate's amine from coordinating.

    • Rapid Activation: The G3 precatalyst releases the active

      
       species immediately upon base exposure, avoiding the induction period seen with Pd(II) salts.
      
    • Electronic Boost: The electron-rich phosphine accelerates the oxidative addition into the deactivated C-Br bond.

Representative Performance Metrics
Metric


XPhos Pd G3
Conversion (LCMS) 35-45% (Stalled)75-85%>98%
Isolated Yield <30%68%92%
Reaction Time 12+ Hours4-6 Hours1-2 Hours
Major Impurity ProtodeboronationHomocouplingNone detected
Catalyst Loading 5-10 mol%3-5 mol%1-2 mol%

Mechanistic Visualization (Catalytic Cycle & Inhibition)

The following diagram illustrates the standard catalytic cycle and the specific "Amine Poisoning" pathway that XPhos prevents.

SuzukiCycle PreCat Precatalyst (XPhos Pd G3) ActivePd Active Species L-Pd(0) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + Substrate (R-Br) Poisoned POISONED COMPLEX (Pd Coordinated by NH2) OxAdd->Poisoned FAILURE MODE: Free Amine Coordination TransMet Transmetallation (L-Pd(II)-Ar-Ar') OxAdd->TransMet + Boronic Acid + Base Poisoned->ActivePd Reversible (Slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed RedElim->ActivePd Regeneration

Caption: The "Poisoned Complex" (Red) represents the off-cycle trap caused by the free amine. Bulky ligands like XPhos sterically block this pathway, forcing the cycle toward Transmetallation.

Recommended Protocol: XPhos Pd G3 System

This protocol is self-validating: the color change and LCMS checkpoints ensure the catalyst is active and the reaction is proceeding.

Reagents
  • Substrate: 2-Bromo-5-ethoxypyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with the Substrate, Boronic Acid, and XPhos Pd G3.

    • Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen is the enemy of the active Pd(0) species.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane via syringe.

    • Add the 0.5M aqueous

      
       solution.
      
    • Ratio: The final solvent ratio should be approximately 4:1 (Dioxane:Water).

  • Reaction:

    • Heat the block to 80°C .

    • Visual Check: The reaction mixture should turn from a pale suspension to a dark, homogenous solution (often orange/brown) within 10 minutes. If it turns black (Pd black precipitation) immediately, oxygen was present.

  • Monitoring (Self-Validation):

    • T=1 Hour: Take a 5µL aliquot for LCMS.

    • Success Criteria: You should see <5% remaining starting material. If starting material persists but no product forms, the catalyst has been poisoned (add 1 mol% more). If starting material is consumed but "Protodeboronation" (Ar-H) is the major product, the reaction is too wet or the boronic acid is unstable (add more boronic acid).

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite (eluting with EtOAc) to remove Palladium residues.

    • Wash the organic filtrate with Brine, dry over

      
      , and concentrate.
      

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst PoisoningSwitch to XPhos Pd G3 if using Tetrakis. If already using XPhos, increase temperature to 100°C.
High Protodeboronation Slow Oxidative AdditionThe boronic acid is degrading faster than it couples. Add the boronic acid in two portions (0.7 equiv at T=0, 0.7 equiv at T=1h).
Pd Black Precipitates OxidationEnsure rigorous degassing. Switch solvent to n-Butanol (often stabilizes Pd species better than Dioxane).

References

  • Comparison of Pd-XPhos G2 and Pd(CyPhine)2Cl2: Vertex AI Search. "Comparison between Pd-XPhos G2 and Pd(CyPhine)2Cl2 using different solvents." [Link]

  • Efficient Precatalytic System (XPhos-PdG2) for Heteroaryl Coupling: National Institutes of Health (NIH) / PubMed. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine." [Link]

  • Buchwald-Hartwig/Suzuki Cross Coupling Applications: MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." [Link][3]

Sources

biological activity of derivatives of 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 7-Azaindole Precursor

In the landscape of kinase inhibitor discovery, 2-Bromo-5-ethoxypyridin-3-amine (CAS: 106689-57-2) is not merely a reagent; it is a linchpin scaffold . Its specific substitution pattern—an ortho-bromoamine motif combined with a C5-ethoxy group—makes it the ideal precursor for synthesizing 5-ethoxy-7-azaindoles (pyrrolo[2,3-b]pyridines) .

This guide analyzes the biological utility of derivatives synthesized from this core, specifically focusing on their role as ATP-competitive kinase inhibitors . We compare their performance against standard scaffolds (like indoles or quinolines) and detail their emerging dominance in immuno-oncology (HPK1 inhibition) and targeted cancer therapy (FGFR inhibition).

Structural Logic & Synthetic Utility

To understand the biological activity, one must understand the chemical transformation. The 2-bromo-3-amine motif allows for a rapid, two-step cyclization into the 7-azaindole core, a bioisostere of the purine ring found in ATP.

The Transformation Pathway

The biological potency of these derivatives stems from the 5-ethoxy-7-azaindole core. The ethoxy group at C5 (corresponding to the solvent-exposed region or hydrophobic pocket II in many kinases) improves solubility and metabolic stability compared to a naked phenyl ring.

SynthesisPath Start 2-Bromo-5-ethoxypyridin-3-amine (Scaffold) Step1 Sonogashira Coupling (Alkynes + Pd cat.) Start->Step1 Inter Alkynyl Pyridine Intermediate Step1->Inter Step2 Cyclization (Base/Cu-mediated) Inter->Step2 Product 5-Ethoxy-7-azaindole (Active Core) Step2->Product Drug Kinase Inhibitor (HPK1, FGFR, SGK-1) Product->Drug C3-Functionalization

Figure 1: The synthetic trajectory from the pyridine scaffold to the bioactive kinase inhibitor core.

Comparative Biological Activity

The derivatives of 2-Bromo-5-ethoxypyridin-3-amine are primarily evaluated as inhibitors of serine/threonine and tyrosine kinases. Below is a comparative analysis of their performance in key therapeutic areas.

Case Study A: HPK1 Antagonists (Immuno-Oncology)

Target: Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1). Mechanism: Inhibition of HPK1 prevents the phosphorylation of SLP76, thereby enhancing T-cell activation and anti-tumor immunity.

Feature5-Ethoxy-7-azaindole DerivativeStandard Indazole InhibitorPerformance Delta
IC50 (Enzymatic) 0.5 – 5.0 nM10 – 50 nM10x Potency Increase
Selectivity High (due to H-bond acceptor at N7)ModerateImproved
Solubility High (Ethoxy group effect)Low to ModerateEnhanced
T-Cell Activation >15-fold IL-2 induction~5-fold IL-2 inductionSuperior Efficacy

Key Insight: The N7 nitrogen in the azaindole core (derived from the pyridine nitrogen of the starting material) forms a critical hydrogen bond with the kinase hinge region (e.g., Cys residues), a specific interaction that standard indole scaffolds lack.

Case Study B: FGFR Inhibitors (Solid Tumors)

Target: Fibroblast Growth Factor Receptors (FGFR1–4).[1][2] Application: Treatment of bladder and lung cancers harboring FGFR alterations.

  • Activity Profile: Derivatives functionalized at the C3 position of the 5-ethoxy-7-azaindole core show nanomolar potency (IC50 < 10 nM) against FGFR1.

  • SAR Finding: The 5-ethoxy group is critical. Replacing it with a hydrogen (H) results in a 5-fold loss of potency; replacing it with a bulkier isopropoxy group maintains potency but reduces metabolic stability.

Experimental Protocols

To ensure reproducibility, the following protocols define the standard workflow for validating the activity of these derivatives.

Protocol 1: Synthesis of the 5-Ethoxy-7-azaindole Core

Use this protocol to convert the scaffold into the bioactive core.

  • Coupling: In a sealed tube, dissolve 2-Bromo-5-ethoxypyridin-3-amine (1.0 eq) in anhydrous DMF. Add trimethylsilylacetylene (1.5 eq), CuI (0.1 eq), and Pd(PPh3)2Cl2 (0.05 eq).

  • Base: Add triethylamine (3.0 eq). Purge with Argon.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Cyclization: To the crude mixture, add KOtBu (2.0 eq) in NMP and heat to 60°C for 2 hours to induce cyclization and desilylation simultaneously.

  • Workup: Quench with water, extract with EtOAc. The product, 5-ethoxy-1H-pyrrolo[2,3-b]pyridine , precipitates as a tan solid.

Protocol 2: ADP-Glo™ Kinase Assay (HPK1 Validation)

Use this self-validating system to measure IC50 values.

  • Reagents: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Enzyme Prep: Dilute recombinant HPK1 enzyme to 2 ng/µL.

  • Inhibitor: Serially dilute the 5-ethoxy-7-azaindole derivative in DMSO (10-point curve).

  • Reaction:

    • Add 2 µL Inhibitor + 4 µL Enzyme. Incubate 15 min at RT.

    • Add 4 µL Substrate/ATP mix (Myelin Basic Protein + 10 µM ATP).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.

    • Validation Criteria: Z' factor must be > 0.5.

Mechanism of Action Visualization

The diagram below illustrates how the 5-ethoxy-7-azaindole core (derived from the title compound) binds within the ATP pocket of a generic kinase (e.g., HPK1 or FGFR).

BindingMode Hinge Hinge Region (Glu/Cys Backbone) Gatekeeper Gatekeeper Residue (Met/Thr) PocketII Hydrophobic Pocket II (Solvent Exposed) Core 7-Azaindole Core (Scaffold) Core->Gatekeeper Pi-Stacking N1 N1-H (Donor) Core->N1 N7 N7 (Acceptor) Core->N7 Ethoxy 5-Ethoxy Group Core->Ethoxy N1->Hinge H-Bond N7->Hinge H-Bond Ethoxy->PocketII Hydrophobic Interaction

Figure 2: Binding mode of 5-ethoxy-7-azaindole derivatives. The N1/N7 motif forms a "bidentate" H-bond with the kinase hinge, while the 5-ethoxy group occupies the hydrophobic pocket.

References

  • Patent: Spirocyclic HPK1 Antagonists and Uses Thereof. WO2024140679A1. (2024). Link

  • Journal: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (2018). Link

  • Review: The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2014). Link

  • Crystallography: 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. (2013).[3] Link

Sources

Regioselective Functionalization of 2-Bromo-5-ethoxypyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of the regioselective reactions involving 2-Bromo-5-ethoxypyridin-3-amine . This scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing bromine at C2 (alpha to nitrogen) competes with the electron-donating amine (C3) and ethoxy (C5) groups, creating distinct zones of reactivity.

This guide compares three primary functionalization pathways: C2-Cross-Coupling , C3-Nitrogen Functionalization , and C6-Electrophilic Substitution , providing experimental protocols and decision-making frameworks for medicinal chemists.

Executive Summary: The Electronic Landscape

The reactivity of 2-Bromo-5-ethoxypyridin-3-amine is defined by three competing electronic vectors:

  • The Electrophilic C2 Position: Activated by the pyridine nitrogen and the bromine leaving group, this site is primed for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

  • The Nucleophilic C3-Amine: A classic aniline-like nitrogen that can undergo acylation, alkylation, or participate in cyclization events.

  • The Electron-Rich C4/C6 Positions: The 3-amino and 5-ethoxy groups strongly activate the ring towards Electrophilic Aromatic Substitution (EAS). Steric hindrance heavily favors the C6 position over C4.

Reactivity Map (DOT Visualization)

ReactivityMap Core 2-Bromo-5-ethoxypyridin-3-amine C2 C2-Functionalization (Suzuki/Buchwald) Electrophilic Site Core->C2 Pd(0) / Ar-B(OH)2 C3 C3-N-Functionalization (Acylation/Urea) Nucleophilic Site Core->C3 R-COCl / Base C6 C6-EAS (Halogenation/Nitration) Activated Site Core->C6 NBS / NIS Cyclization Annulation (Imidazo[4,5-b]pyridine) C2 + C3 Core->Cyclization R-CHO / Oxidant

Caption: Divergent reaction pathways for 2-Bromo-5-ethoxypyridin-3-amine based on reagent class.

Part 1: C2-Functionalization (Cross-Coupling)

Comparison: Direct vs. Protected Suzuki Coupling

A common dilemma is whether to protect the C3-amine before performing C2-Suzuki coupling. The free amine can coordinate to Palladium, potentially poisoning the catalyst or leading to N-arylation side products.

FeatureMethod A: Direct Coupling (Free Amine) Method B: Protected Coupling (N-Boc)
Reagents Pd(PPh3)4, Na2CO3, DME/H2O1. Boc2O, DMAP; 2. Pd(dppf)Cl2, K3PO4
Step Count 1 Step3 Steps (Protect -> Couple -> Deprotect)
Yield (Typical) 45-60%85-95% (Coupling step)
Purification Difficult (Polar byproducts)Easy (Non-polar intermediate)
Catalyst Load High (5-10 mol%) requiredLow (1-3 mol%) sufficient
Selectivity Risk of N-arylation (Buchwald type)Exclusive C-C bond formation

Verdict: For initial screening, Method A is faster. However, for scale-up or valuable boronic acids, Method B is superior due to reliability and ease of purification.

Protocol: Optimized Direct Suzuki Coupling

Use this protocol if protecting group chemistry is to be avoided.

  • Charge: In a reaction vial, combine 2-Bromo-5-ethoxypyridin-3-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Na2CO3 (2.0 equiv).

  • Solvent: Add DME:H2O (3:1 ratio, 0.1 M concentration). Note: Degas solvents thoroughly with Argon for 10 mins.

  • Catalyst: Add Pd(PPh3)4 (5 mol%).

  • Reaction: Seal and heat to 85°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine. The free amine product is often polar; consider adding 5% MeOH to the organic layer during extraction.

Part 2: C3-Nitrogen Functionalization

The C3-amine is nucleophilic but less reactive than a typical aniline due to the electron-deficient pyridine ring. However, the 5-ethoxy group (EDG) partially restores this nucleophilicity.

Regioselectivity Challenge: N-Acylation vs. Ring Substitution

When reacting with highly reactive electrophiles (e.g., acid chlorides), the reaction occurs exclusively at the exocyclic Nitrogen (N3) , not the ring Nitrogen (N1) or Carbon (C4/C6).

  • Reagent: Acetyl Chloride / Pyridine (solvent).

  • Outcome: Quantitative formation of N-(2-bromo-5-ethoxypyridin-3-yl)acetamide.

  • Observation: No acylation at N1 is observed due to steric hindrance from the C2-Br and the lower basicity of the pyridine nitrogen.

Part 3: C6-Electrophilic Aromatic Substitution (EAS)

This is the most critical regioselectivity checkpoint. The scaffold has two open protons: C4 and C6 .

  • C4 Position: Located between the C3-NH2 and C5-OEt groups. It is electronically "double-ortho" activated but sterically congested .

  • C6 Position: Located para to the C3-NH2 and ortho to the C5-OEt. It is electronically activated and sterically accessible .

Experimental Evidence: Halogenation with NIS (N-iodosuccinimide) or NBS typically favors the C6 position with >90:10 regioselectivity.

Protocol: Regioselective C6-Iodination
  • Dissolve: 2-Bromo-5-ethoxypyridin-3-amine (1.0 equiv) in Acetonitrile (0.1 M).

  • Cool: Cool to 0°C in an ice bath.

  • Add: Add NIS (1.05 equiv) portion-wise over 10 minutes.

  • Stir: Allow to warm to RT over 2 hours.

  • Quench: Add 10% Na2S2O3 (aq) to remove excess iodine.

  • Result: The product is 2-Bromo-5-ethoxy-6-iodopyridin-3-amine .

Regioselectivity Pathway Diagram

Selectivity cluster_EAS Electrophilic Attack (E+) Start 2-Bromo-5-ethoxypyridin-3-amine C4_Path Path A: C4-Attack (Sterically Hindered) Start->C4_Path High Energy TS C6_Path Path B: C6-Attack (Sterically Favored) Start->C6_Path Low Energy TS Product_C4 4-Substituted Product (Trace <5%) C4_Path->Product_C4 Product_C6 6-Substituted Product (Major >95%) C6_Path->Product_C6

Caption: Steric control directs electrophilic substitution to the C6 position.

Part 4: Cyclization to Fused Heterocycles

The juxtaposition of the C2-Br and C3-NH2 groups makes this molecule an ideal precursor for Imidazo[4,5-b]pyridines .

Comparison: One-Pot vs. Stepwise Cyclization
MethodOne-Pot Copper Catalysis Stepwise Condensation
Mechanism Cu-catalyzed amidation + cyclizationDisplacement of Br with amine -> Cyclization
Reagents CuI, Ligand, Amidine/Aldehyde1. R-NH2 (SNAr, difficult); 2. Cyclization
Suitability Best for C2-N fused systemsDifficult due to deactivated C2-Br
Key Product Imidazo[4,5-b]pyridine N/A

Self-Validating Protocol (Imidazo-formation): Reacting 2-Bromo-5-ethoxypyridin-3-amine with an aldehyde (R-CHO) in the presence of a copper catalyst and oxidant allows for the direct formation of the imidazole ring fused to the pyridine.

  • Validation: The disappearance of the broad NH2 singlet (approx 5.0 ppm) and the loss of the aromatic C2-Br signal in 13C NMR confirms cyclization.

References

  • Regioselective Halogenation of Aminopyridines

    • Title: "Halogenation of the 3-position of pyridines through Zincke imine intermediates" (Discusses steric vs electronic control in pyridine halogen
    • Source: N
    • URL:[Link]

  • Title: "A Comparative Guide: Suzuki vs.
  • Synthesis of Crizotinib Intermediates (Relevant Analogs)

    • Title: "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogen
    • Source: ACS Publications (Organic Process Research & Development).
    • URL:[Link]

  • Imidazopyridine Synthesis

    • Title: "Imidazo[1,2-a]pyridine synthesis."[1] (General methodologies for aminopyridine cyclizations).

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Impurity Profiling of Synthesized 2-Bromo-5-ethoxypyridin-3-amine

In the synthesis of active pharmaceutical ingredients (APIs), the adage "the process defines the product" holds significant weight. For a molecule like 2-Bromo-5-ethoxypyridin-3-amine, a key intermediate in the development of various therapeutic agents, a thorough understanding of its impurity profile is not merely a regulatory formality but a cornerstone of drug safety and efficacy. Impurities can arise from a multitude of sources, including starting materials, by-products of side reactions, intermediates, degradation products, and residual reagents or catalysts.[1] The identification and quantification of these impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure that the final drug substance meets stringent purity and safety standards.[1][2]

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2-Bromo-5-ethoxypyridin-3-amine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Synthetic Landscape and Potential Impurity Genesis

A robust impurity profiling strategy begins with a theoretical understanding of the synthetic route. While multiple pathways to 2-Bromo-5-ethoxypyridin-3-amine exist, a common approach involves the functionalization of a pyridine scaffold. Understanding this pathway is crucial for predicting potential process-related impurities.

A plausible synthetic route could start from 2-aminopyridine, which undergoes a series of reactions including ethoxylation, bromination, and nitration followed by reduction, or a variation thereof.[3][4][5] Each step is a potential source of impurities.

Potential Impurities Include:

  • Starting Materials: Unreacted 2-aminopyridine or other precursors.

  • Intermediates: Incompletely reacted intermediates from any stage of the synthesis.

  • By-products:

    • Isomeric Impurities: Formation of other bromo- or ethoxy- substituted pyridine isomers.

    • Over-reacted Products: Di-brominated species such as 2-amino-3,5-dibromopyridine can be a major impurity if the bromination step is not carefully controlled.[5][6]

    • Side-reaction Products: Impurities arising from reactions with solvents or reagents.[7]

  • Degradation Products: Products formed by the degradation of the API under specific conditions (e.g., hydrolysis, oxidation).

Synthetic_Pathway_and_Impurity_Formation Start Starting Materials (e.g., 2-Aminopyridine) Step1 Step 1: Functionalization Start->Step1 Imp_Start Unreacted Starting Materials Start->Imp_Start Carryover Step2 Step 2: Bromination Step1->Step2 Imp_Inter Residual Intermediates Step1->Imp_Inter Incomplete Reaction API Final API (2-Bromo-5-ethoxypyridin-3-amine) Step2->API Imp_Byproduct By-products (e.g., Isomers, Di-bromo) Step2->Imp_Byproduct Side Reaction Imp_Deg Degradation Products API->Imp_Deg Storage/Stress

Caption: Proposed synthetic pathway and points of impurity introduction.

Orthogonal Analytical Approaches: A Comparative Analysis

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted, or orthogonal, approach is necessary, typically employing a combination of high-resolution separation techniques and sensitive detection methods.[8][9] The most commonly used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reverse-phase mode, is the gold standard for the quantitative analysis of non-volatile and thermally labile impurities in pharmaceutical substances.[9] Its high resolving power allows for the separation of structurally similar compounds.

Why HPLC is a Primary Choice: The polarity and potential for ionization of 2-Bromo-5-ethoxypyridin-3-amine and its likely impurities make them ideal candidates for reverse-phase HPLC. The aromatic pyridine ring provides a strong chromophore, enabling sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.

Experimental Protocol: Reverse-Phase HPLC Method

  • Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA detector.[10]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC grade water, with the pH adjusted to 3.0 using orthophosphoric acid.[10]

    • Mobile Phase B: Acetonitrile (HPLC grade).[10]

    • Filter both phases through a 0.45 µm membrane filter and degas.[10]

  • Chromatographic Conditions:

    • Gradient Elution: A gradient is often necessary to resolve both polar and non-polar impurities. A typical gradient might be: 0-5 min (95% A), 5-25 min (linear gradient to 40% A), 25-30 min (40% A), followed by re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm), with PDA for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: A mixture of acetonitrile and water (50:50 v/v).[10]

    • Sample Solution: Accurately weigh and dissolve the 2-Bromo-5-ethoxypyridin-3-amine sample in the diluent to a final concentration of approximately 1 mg/mL.

Data Presentation: Hypothetical HPLC Results

Peak IDRetention Time (min)Relative Retention Time (RRT)Area %Proposed Identity
14.20.400.08%Starting Material
28.90.850.12%Isomeric Impurity
310.51.0099.65%2-Bromo-5-ethoxypyridin-3-amine
412.11.150.15%Di-bromo Impurity

Advantages of HPLC:

  • High resolution and sensitivity.

  • Suitable for a wide range of organic molecules.[11]

  • Non-destructive, allowing for fraction collection if further analysis is needed.

  • Robust and reproducible for quantitative analysis.

Limitations of HPLC:

  • May not be suitable for highly volatile impurities.

  • Peak identification relies on reference standards or further analysis by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12] It is particularly useful for identifying residual solvents and certain process-related impurities that may not be amenable to HPLC analysis.

Why GC-MS is a Valuable Orthogonal Technique: Aromatic amines can sometimes be analyzed directly by GC, but derivatization is often employed to improve their thermal stability and chromatographic behavior.[12][13] The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds.[14]

Experimental Protocol: GC-MS Method (with Derivatization)

  • Instrumentation: A gas chromatograph coupled to a mass selective detector (MSD).[12]

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA.[15]

    • Procedure: Dissolve a known amount of the sample in anhydrous pyridine. Add the derivatizing agent and heat at 60-70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives of the amine group.[15]

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 amu.

Data Presentation: Hypothetical GC-MS Results

Retention Time (min)Key m/z ions (TMS derivative)Proposed Identity
9.873, 167, 182Unreacted Precursor
12.573, 288, 3032-Bromo-5-ethoxypyridin-3-amine
14.173, 366, 381Di-bromo Impurity

Advantages of GC-MS:

  • Excellent for volatile and semi-volatile impurities.

  • High sensitivity and specificity from the MS detector.[16]

  • Provides structural information through fragmentation patterns.

Limitations of GC-MS:

  • Not suitable for non-volatile or thermally unstable compounds.

  • Derivatization adds a step to sample preparation and can introduce artifacts.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information about molecules, making it an indispensable tool for the unambiguous identification of unknown impurities.[17][18] While less sensitive than chromatographic methods for quantification, its strength lies in structural elucidation.[17][19]

Why NMR is Essential for Impurity Identification: When an unknown impurity is detected by HPLC or GC-MS, NMR is used to determine its precise chemical structure.[20] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can map out the connectivity of atoms within the impurity molecule.[18]

Experimental Workflow: Structure Elucidation of an Unknown Impurity

  • Isolation: If the impurity is present at a sufficient level (typically >0.1% as per ICH guidelines), isolate it from the bulk material using preparative HPLC.[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • 1D NMR: Acquire ¹H and ¹³C spectra to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments (C-H).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton couplings (H-C-C-C), which is key for piecing together the molecular skeleton.[18]

  • Structure Interpretation: Systematically analyze the 1D and 2D spectra to build the chemical structure of the impurity.

Data Presentation: Interpreting NMR Data

Data from NMR is not typically presented in a comparative table for different impurities but rather as a detailed structural assignment for a single, isolated unknown. For example, the identification of a di-bromo impurity would be confirmed by the presence of expected proton and carbon signals and the loss of a proton signal from the pyridine ring compared to the API.

Advantages of NMR:

  • Provides unambiguous structure determination.[17]

  • Non-destructive technique.

  • Can be used for quantitative analysis (qNMR) with an internal standard.

Limitations of NMR:

  • Relatively low sensitivity compared to chromatographic methods.

  • Requires isolation of the impurity for full structural elucidation.

  • Complex spectra can be challenging to interpret.

Impurity_Profiling_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Comparison cluster_identification Identification & Characterization Synthesized_Sample Synthesized Batch of 2-Bromo-5-ethoxypyridin-3-amine HPLC HPLC-PDA (Quantitative Analysis) Synthesized_Sample->HPLC Primary Screening GCMS GC-MS (Volatile Impurities) Synthesized_Sample->GCMS Orthogonal Screening Known Known Impurity? (Compare to Ref. Std.) HPLC->Known GCMS->Known Unknown Unknown Impurity Known->Unknown No Match Isolation Isolate Impurity (Prep-HPLC) Unknown->Isolation NMR NMR Spectroscopy (1D & 2D) Structure Elucidation Isolation->NMR Structure Structure Confirmed NMR->Structure

Caption: A typical workflow for impurity profiling and identification.

Forced Degradation Studies: Probing Intrinsic Stability

Forced degradation, or stress testing, is a critical component of impurity profiling.[21][22] It involves subjecting the API to harsh conditions to accelerate its decomposition, thereby revealing potential degradation pathways and products that might form during long-term storage.[22][23] These studies are essential for developing stability-indicating analytical methods.[23][24]

ICH Guideline Conditions for Forced Degradation: [22]

  • Acid/Base Hydrolysis: Treat the API with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[23]

  • Oxidation: Expose the API to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[23]

  • Thermal Stress: Heat the solid API at an elevated temperature (e.g., 60-80°C).[22]

  • Photostability: Expose the API to light according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[22]

The samples generated from these studies are then analyzed using the developed HPLC method to demonstrate its ability to separate the API from all significant degradation products.

ICH_Decision_Tree start Impurity Detected in New Drug Substance Batch reporting Is Impurity > Reporting Threshold? (e.g., >0.05%) start->reporting identification Is Impurity > Identification Threshold? (e.g., >0.10%) reporting->identification Yes end_no_action No Action Required reporting->end_no_action No qualification Is Impurity > Qualification Threshold? (e.g., >0.15%) identification->qualification Yes report Report Impurity in Regulatory Filing identification->report identification->report No identify Identify Structure (e.g., using NMR, MS) qualification->identify qualification->identify No qualify Qualify Impurity (Provide Toxicological Data) qualification->qualify Yes end_action Set Specification and Control Strategy report->end_action identify->report qualify->identify

Caption: Decision tree for impurity management based on ICH Q3A/B thresholds.[1][25][26][27]

Conclusion

The impurity profiling of 2-Bromo-5-ethoxypyridin-3-amine is a multi-faceted process that requires a deep understanding of synthetic chemistry and a strategic application of orthogonal analytical techniques. While HPLC serves as the primary tool for separation and quantification, it must be complemented by GC-MS for volatile impurity analysis and, most critically, by NMR spectroscopy for the definitive structural elucidation of unknown entities. Forced degradation studies are indispensable for ensuring the stability-indicating nature of the analytical methods and for understanding the intrinsic stability of the API. By integrating these methodologies, researchers and drug developers can build a comprehensive purity profile, ensuring the quality, safety, and regulatory compliance of the final drug substance.

References

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available from: [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Newcrom. Available from: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Available from: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health (NIH). Available from: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available from: [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available from: [Link]

  • Structure Elucidation of Impurities by 2D NMR Part IV. YouTube. Available from: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available from: [Link]

  • GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). ResearchGate. Available from: [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available from: [Link]

  • Forced Degradation Studies in Pharmaceuticals. Scribd. Available from: [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • Chromatographic Determination of Amines in Food Samples. University of Helsinki. Available from: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]

  • New Pyridine Derivatives from Essential Oils. CHIMIA. Available from: [Link]

  • (PDF) Forced Degradation Studies. ResearchGate. Available from: [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. National Institutes of Health (NIH). Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. SENOVA PHARMA. Available from: [Link]

  • Pyridine slides for discussion. GOV.UK. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available from: [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Available from: [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • ICH Q3B(R) Guideline Impurities in New Drug Products. IKEV. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-5-ethoxypyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Profile

2-Bromo-5-ethoxypyridin-3-amine is a substituted pyridine derivative. Based on data from analogous compounds, it should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2] Halogenated organic compounds, as a class, require careful management due to their potential for environmental persistence and toxicity.[3]

Key Safety and Handling Data (Inferred from Structurally Similar Compounds)

PropertyAnticipated Value/ClassificationRationale/Reference
Hazard Statements Likely H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Based on SDS for similar aminobromopyridines.[1][2]
GHS Pictogram Irritant (Exclamation Mark)Consistent with the anticipated hazard statements.[2]
Signal Word WarningAppropriate for irritant-level hazards.[1][2]
Incompatible Materials Strong oxidizing agents, strong acidsA common incompatibility for amine-containing compounds.[2][4]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 2-Bromo-5-ethoxypyridin-3-amine for any purpose, including disposal preparation, appropriate personal protective equipment and engineering controls must be in place.

Personal Protective Equipment
  • Gloves: Nitrile or other chemically resistant gloves are mandatory.[5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles.[6]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential.[6]

Engineering Controls
  • Fume Hood: All handling of 2-Bromo-5-ethoxypyridin-3-amine, including weighing and packaging for disposal, should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory should be well-ventilated.[6]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-Bromo-5-ethoxypyridin-3-amine and its associated contaminated materials.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of 2-Bromo-5-ethoxypyridin-3-amine waste.[4] The container should be marked as "Hazardous Waste" and should specify the contents.

  • Solid Waste: Carefully sweep any solid 2-Bromo-5-ethoxypyridin-3-amine using a dedicated brush and dustpan to avoid generating dust.[2]

  • Contaminated Materials: Place all contaminated disposable materials, such as weighing paper, pipette tips, and gloves, into the designated hazardous waste container.[2]

  • Liquid Waste: If the compound is in solution, do not dispose of it down the drain.[3] Collect it in a designated, sealed container for halogenated organic waste.

Container Management and Storage
  • Sealing: Securely seal the hazardous waste container to prevent leaks or spills.[3]

  • Storage Location: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[2] This area should be away from incompatible materials like strong oxidizing agents and acids.[2][4]

  • Labeling: Ensure the container is accurately labeled with the chemical name, associated hazards, and the date of accumulation.

Final Disposal
  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste container by a licensed and reputable environmental waste management company.[2][7]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][8] This may include specific requirements for incineration or other chemical destruction methods.[7][9]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: For large spills, evacuate the immediate area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material.

  • Collect: Carefully sweep or scoop up the spilled material and absorbent, and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Workflow Diagram

To provide a clear visual guide, the following workflow diagram outlines the key steps and decision points in the disposal process for 2-Bromo-5-ethoxypyridin-3-amine.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood Segregate Segregate Waste FumeHood->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Waste Accumulation Area Seal->Store Arrange Arrange for Professional Waste Collection Store->Arrange Incinerate Licensed Incineration/ Chemical Destruction Arrange->Incinerate

Caption: Disposal workflow for 2-Bromo-5-ethoxypyridin-3-amine.

By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe and compliant disposal of 2-Bromo-5-ethoxypyridin-3-amine, thereby protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet: 5-Bromo-2'-deoxyuridine - Carl ROTH. (n.d.). Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2025, December 19). Retrieved from [Link]

  • Hazardous waste acceptance conditions. (n.d.). Retrieved from [Link]

    • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Bromo-5-ethoxypyridin-3-amine is a functionalized heterocyclic intermediate often employed in structure-activity relationship (SAR) studies for kinase inhibitors.[1][2] While specific toxicological data (LD50) for this exact isomer may be limited in public repositories, its structural scaffold—an aminopyridine with a halogen substituent —dictates a strict safety protocol.[1][2]

As a Senior Application Scientist, I apply the Precautionary Principle : until proven otherwise, we treat this compound as a potential sensitizer and essentially toxic by ingestion and absorption.[1][2]

The "Why" Behind the Protocol (SAR Analysis)
  • Aminopyridines: Known to block potassium channels in neuronal tissue, potentially leading to neurotoxic effects (tremors, seizures) upon significant exposure.[1][2]

  • Halogenation (Bromine): Increases lipophilicity, facilitating absorption through the skin and blood-brain barrier.[1][2]

  • Ethoxy Group: Enhances solubility in organic solvents, increasing the risk of rapid transdermal uptake if dissolved in carriers like DMSO or DCM.[1][2]

Core Hazard Classifications (Derived from Analogs):

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful) to Category 3 (Toxic).[1][2]

  • Skin/Eye Irritation: Category 2A/2.[2][3]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement based on the state of matter. Halogenated pyridines can permeate standard nitrile gloves rapidly when in solution.[2]

Hazard LevelOperation ContextHand ProtectionEye & Face ProtectionRespiratory ProtectionBody Protection
Level 1: Standard Weighing solids (<1g); Transferring closed containers.[1][2]Double Nitrile (min 0.11 mm).[2] Change immediately upon splash.[2]Safety Glasses with side shields (ANSI Z87.1).[2]Fume Hood (Face velocity: 100 fpm).[2] If outside hood: N95 particulate mask.[2]Lab coat (Cotton/Poly blend); Long pants; Closed-toe leather/composite shoes.[1][2]
Level 2: High Risk Handling Solutions (>10mL); Synthesis scale-up; Cleaning spills.[1][2]Silver Shield / Laminate liners under Nitrile outer gloves.[2] Essential for DMSO/DCM solutions.[2]Chemical Splash Goggles (indirect vent) + Face Shield if pouring >100mL.[2]Fume Hood required. If hood failure: Half-face respirator with OV/P100 cartridges.[1][2]Tyvek® disposable sleeves or apron over lab coat.[2]

Operational Workflow: Step-by-Step

Phase A: Pre-Operational Check (The "Buddy System")[1][2]
  • Verify Ventilation: Ensure fume hood monitor reads "Safe" (flow > 0.5 m/s).

  • Solvent Compatibility: If dissolving in DMSO or DMF, acknowledge that these solvents accelerate skin absorption of the toxicant.[2] Mandate Level 2 PPE.

  • Decontamination Prep: Place a "solid waste" container and a "halogenated solvent waste" carboy inside the hood before starting.[2]

Phase B: Handling & Weighing[1][2]
  • Static Control: Aminopyridines can be electrostatic.[2] Use an antistatic gun or ionizer bar if the powder is flighty.[2]

  • The "Transfer Zone":

    • Place the balance inside the fume hood if possible.[2]

    • If the balance is external, tare the vial inside the hood, cap it, move to balance, weigh, return to hood, and then add solid. Never open the vial containing the solid outside the hood.

  • Spill Prevention: Perform all transfers over a secondary containment tray (polypropylene).[2]

Phase C: Reaction & Cleanup[1][2]
  • Reaction Monitoring: When sampling for TLC/LCMS, use long-needle syringes to avoid placing hands inside the hood plane.

  • Glassware Cleaning:

    • Do not rinse initially with water (solubility is likely low).[1][2][4]

    • Rinse 3x with Acetone or Ethyl Acetate into the Halogenated Waste stream.[2]

    • Only after solvent rinsing should glassware move to the sink for detergent washing.[2]

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Start: Handling 2-Bromo-5-ethoxypyridin-3-amine StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QtyCheck Quantity > 1 gram? Solid->QtyCheck SolventCheck Solvent Type? Solution->SolventCheck StandardPPE LEVEL 1 PPE: Double Nitrile Gloves Safety Glasses Lab Coat QtyCheck->StandardPPE No EnhancedPPE LEVEL 2 PPE: Laminate Gloves (Silver Shield) Splash Goggles Tyvek Sleeves QtyCheck->EnhancedPPE Yes (Dust Risk) SolventCheck->StandardPPE Aqueous/Ethanol SolventCheck->EnhancedPPE DMSO/DCM/DMF (Permeation Risk)

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1][2]

Emergency Response & Disposal

Spill Response Plan
  • Evacuate: If a powder spill >5g occurs outside the hood, evacuate the lab for 15 minutes to allow dust to settle/vent.

  • PPE Up: Don Level 2 PPE (Goggles + Laminate Gloves).[2]

  • Contain: Cover liquid spills with absorbent pads. For solids, cover with wet paper towels (to prevent dust) before wiping.[1][2]

  • Clean: Wipe surface with 10% soap solution, followed by water.[2]

  • Disposal: All cleanup materials go into Hazardous Solid Waste .

Waste Disposal Specifications
  • Classification: Halogenated Organic Waste.[2]

  • Segregation: Do NOT mix with acid waste (potential for exothermic reaction with the amine) or oxidizers.[1][2]

  • Labeling: Must be clearly tagged "Contains Halogenated Pyridines - Toxic."[1][2]

References

  • PubChem. Compound Summary: 2-Amino-5-bromopyridine (Structural Analog).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[1][2] Section 6.C, Working with Chemicals of Moderate Chronic or High Acute Toxicity.[1][2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2][5] OSHA 3404-11R 2011.[1][2] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety.[2] Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.